c-Myc inhibitor 12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[[2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-3-pyridinyl]imidazo[1,2-b]pyridazin-3-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C22H24N6O/c1-14-6-7-15(2)27(14)20-9-8-17(12-23-20)22-19(11-18-13-29-16(3)25-18)28-21(26-22)5-4-10-24-28/h4-5,8-10,12-15H,6-7,11H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
IWDUZCCVKUDDEK-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C |
Canonical SMILES |
CC1CCC(N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of c-Myc Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers. Consequently, the development of small molecule inhibitors targeting c-Myc has been a significant focus of cancer research. This technical guide provides a detailed overview of the mechanism of action of c-Myc inhibitor 12, also identified as compound 67h. This aminopyridine-containing biaryl compound has been characterized as a potent modulator of c-Myc protein levels.
Core Mechanism of Action: Reduction of c-Myc Protein Levels
The primary mechanism of action of this compound is the reduction of cellular c-Myc protein levels.[1] Unlike direct inhibitors that disrupt the c-Myc/Max heterodimerization, this compound belongs to a class of compounds that decrease the abundance of the c-Myc oncoprotein. The precise upstream signaling events and the direct molecular target leading to this reduction are subjects of ongoing investigation.
The activity of this compound has been quantified by its half-maximal effective concentration (pEC50) in a Homogeneous Time Resolved Fluorescence (HTRF) assay, which measures the reduction of c-Myc protein.
Quantitative Data Summary
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (compound 67h) | c-Myc HTRF Assay | pEC50 | 6.4 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize c-Myc inhibitors that reduce protein levels, based on standard laboratory practices.
c-Myc Homogeneous Time Resolved Fluorescence (HTRF) Assay
This immunoassay is designed to quantify endogenous c-Myc protein levels in cell lysates.
Principle: The assay employs two specific anti-c-Myc antibodies labeled with a donor (Europium Cryptate) and an acceptor (d2) fluorophore. In the presence of c-Myc, the antibodies bind to the protein, bringing the donor and acceptor into close proximity. Excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific fluorescent signal. The intensity of this signal is directly proportional to the concentration of c-Myc.[2]
Workflow:
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Remove the culture medium and add 50 µL of lysis buffer to each well. Incubate at room temperature for 30-60 minutes with gentle shaking.[2]
-
Lysate Transfer: Transfer 10-20 µL of the cell lysate from each well of the 96-well plate to a corresponding well in a 384-well low-volume white plate.[2]
-
HTRF Reagent Addition: Prepare a working solution of the HTRF anti-c-Myc antibodies (donor and acceptor) according to the manufacturer's instructions. Dispense 10 µL of the antibody mix into each well of the 384-well plate.
-
Incubation: Seal the plate and incubate at room temperature for 3 to 24 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the results against the inhibitor concentration to determine the pEC50 value.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Principle: Colorimetric assays like CCK-8 or MTT measure the metabolic activity of viable cells. Water-soluble tetrazolium salt (in CCK-8) or MTT is reduced by cellular dehydrogenases to a colored formazan product, which is quantifiable by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
This technique is used to visualize the reduction in c-Myc protein levels following inhibitor treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for c-Myc. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The resulting band intensity corresponds to the amount of c-Myc protein.
Workflow:
Detailed Protocol:
-
Sample Preparation: Treat cells with this compound at various concentrations and for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels compared to the loading control.
Signaling Pathway and Molecular Interactions
The reduction of c-Myc protein by inhibitors like compound 12 suggests an interaction with upstream regulatory pathways that control c-Myc stability. The c-Myc protein has a very short half-life and its degradation is tightly regulated by the ubiquitin-proteasome system. Key signaling pathways that influence c-Myc stability include:
-
PI3K/Akt/mTOR Pathway: This pathway can promote c-Myc stability.
-
GSK3β Signaling: Phosphorylation of c-Myc at Threonine 58 by GSK3β targets it for ubiquitination and degradation.
-
MAPK/ERK Pathway: Phosphorylation of c-Myc at Serine 62 by ERK can stabilize the protein.
This compound may act by modulating one or more of these pathways, leading to enhanced c-Myc degradation. Further investigation is required to pinpoint the exact molecular target.
Conclusion
This compound (compound 67h) is a promising small molecule that effectively reduces cellular c-Myc protein levels. Its mechanism of action likely involves the modulation of upstream signaling pathways that control c-Myc protein stability. The experimental protocols outlined in this guide provide a framework for the further characterization of this and similar compounds. A deeper understanding of its precise molecular target will be crucial for its future development as a potential therapeutic agent for c-Myc-driven cancers.
References
Unveiling the Cellular Consequences of c-Myc Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncoprotein is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. Consequently, the direct inhibition of c-Myc has emerged as a promising therapeutic strategy. This technical guide delves into the core cellular effects of inhibiting c-Myc with small molecule compounds. While this report was initially aimed at providing a detailed analysis of "compound 67h" (also identified as "c-Myc inhibitor 12"), the full-text scientific literature detailing its specific quantitative cellular effects and associated experimental protocols was not publicly accessible at the time of this writing. Therefore, this guide has been adapted to provide a comprehensive overview of the cellular impacts of direct c-Myc inhibition using data from well-characterized, representative inhibitors. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes critical pathways and workflows to offer a thorough resource for researchers in the field of oncology and drug discovery.
Introduction to c-Myc and Its Role in Oncogenesis
c-Myc is a transcription factor that forms a heterodimer with its partner protein, Max, to bind to E-box sequences in the promoter regions of target genes. This binding initiates the transcription of a multitude of genes involved in critical cellular processes, including cell cycle progression, ribosome biogenesis, and metabolism. In normal cells, c-Myc expression is tightly controlled; however, in many cancers, its expression is constitutively elevated due to gene amplification, translocation, or upstream signaling pathway mutations. This aberrant c-Myc activity drives uncontrolled cell proliferation and tumor growth, making it a highly attractive, albeit challenging, drug target.
Mechanism of Action of Direct c-Myc Inhibitors
Direct small molecule inhibitors of c-Myc primarily function by disrupting the crucial protein-protein interaction between c-Myc and Max. This disruption prevents the formation of the functional c-Myc/Max heterodimer, thereby inhibiting its ability to bind to DNA and activate the transcription of its target genes. The downstream consequences of this inhibition are manifold and form the basis of the anti-cancer effects of these compounds.
Cellular Effects of c-Myc Inhibition
The inhibition of c-Myc function by small molecules triggers a cascade of cellular events that collectively contribute to their anti-tumor activity. These effects are primarily a consequence of the downregulation of c-Myc target genes.
Inhibition of Cell Proliferation and Viability
A primary and immediate consequence of c-Myc inhibition is the suppression of cell proliferation. This is a direct result of the downregulation of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). The impact on cell viability is often dose-dependent, with higher concentrations of the inhibitor leading to cell death.
Induction of Cell Cycle Arrest
By inhibiting the expression of key cell cycle regulators, c-Myc inhibitors typically induce cell cycle arrest, most commonly at the G0/G1 phase. This prevents cancer cells from entering the S phase and replicating their DNA, effectively halting their division.
Induction of Apoptosis
c-Myc has a dual role in both promoting proliferation and sensitizing cells to apoptosis. When c-Myc is inhibited, the balance can shift towards programmed cell death. This is often mediated by the altered expression of pro- and anti-apoptotic proteins from the Bcl-2 family.
Downregulation of c-Myc Target Genes
The most direct molecular consequence of c-Myc inhibition is the reduced transcription of its target genes. These genes are involved in a wide range of cellular processes, and their downregulation is the underlying cause of the observed phenotypic changes.
Quantitative Data on Representative c-Myc Inhibitors
Due to the inaccessibility of specific data for compound 67h, this section presents quantitative data from studies on other well-characterized direct c-Myc inhibitors to illustrate the typical potency and cellular effects.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| 10058-F4 | K562 (CML) | MTT Assay | IC50 (48h) | 35.4 µM | [1] |
| HL-60 (Leukemia) | Cell Viability | IC50 | ~50 µM | Fucito et al., 2017 | |
| MYCMI-6 | Daudi (Burkitt's Lymphoma) | Cell Viability | IC50 | <0.5 µM | [2] |
| P493-6 (B-cell line) | Apoptosis (Annexin V) | % Apoptotic Cells | Significant increase | [2] | |
| B13 | HT29 (Colorectal) | Cytotoxicity Assay | IC50 | 0.29 µM | [1] |
| HCT116 (Colorectal) | Cytotoxicity Assay | IC50 | 0.64 µM | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the cellular effects of c-Myc inhibitors.
Cell Viability Assay (MTT Assay)
Purpose: To determine the concentration of the inhibitor that reduces the viability of a cancer cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To quantify the percentage of cells undergoing apoptosis after treatment with the inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the c-Myc inhibitor at a relevant concentration (e.g., IC50 or 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Western Blot Analysis for Protein Expression
Purpose: To assess the levels of c-Myc and its downstream target proteins after inhibitor treatment.
Protocol:
-
Protein Extraction: Treat cells with the inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against c-Myc, a downstream target (e.g., Cyclin D1), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways Affected by c-Myc Inhibition
The inhibition of c-Myc impacts a complex network of signaling pathways that are fundamental to cancer cell biology.
Conclusion and Future Directions
The inhibition of c-Myc represents a potent and promising strategy for the treatment of a wide range of cancers. Small molecule inhibitors that disrupt the c-Myc/Max interaction effectively suppress cancer cell proliferation, induce cell cycle arrest and apoptosis, and modulate the expression of a vast network of genes essential for tumor growth. While specific quantitative data for "compound 67h" remains to be fully disclosed in the public domain, the characterization of other direct c-Myc inhibitors provides a clear framework for understanding its potential cellular effects. Future research will undoubtedly focus on the continued development of more potent and specific c-Myc inhibitors, as well as on strategies to overcome potential resistance mechanisms and to translate these promising preclinical findings into effective clinical therapies.
References
Probing the Affinity of Small-Molecule Inhibitors for the c-Myc Oncoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis. Its deregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a notoriously challenging target for small-molecule drug discovery. This guide provides an in-depth analysis of the binding affinities of several key small-molecule inhibitors that have been developed to disrupt the function of c-Myc.
While the specific compound "c-Myc inhibitor 12" does not correspond to a known inhibitor in the scientific literature, this document will focus on a selection of well-characterized c-Myc inhibitors to provide a comprehensive overview of their binding characteristics and the methodologies used to assess them. We will delve into the quantitative binding data, the experimental protocols for its determination, and the signaling pathways affected by these inhibitors.
Quantitative Binding Affinity Data
The development of effective c-Myc inhibitors relies on a thorough understanding of their binding affinity and selectivity for the c-Myc protein. Various biophysical techniques are employed to quantify the strength of the interaction between an inhibitor and c-Myc, typically by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative binding data for a selection of notable c-Myc inhibitors.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Experimental Technique |
| MYCMI-6 | c-Myc bHLHZip Domain | 1.6 ± 0.5 µM[1] | 0.5 µM (in tumor cells)[1] | Surface Plasmon Resonance (SPR)[1] |
| MYCi361 | c-Myc | 3.2 µM[2][3] | Low micromolar range in various cancer cell lines[3] | Not explicitly stated, likely SPR or equivalent |
| sAJM589 | Myc-Max Leucine Zipper | 1.8 ± 0.03 µM (disruption of Myc-Max)[1] | Not explicitly stated, likely a biochemical assay | |
| 10058-F4 | c-Myc bHLHZip Domain | 5.3 ± 0.7 µM[4][5] | Fluorescence Polarization (FP)[5] | |
| 10074-G5 | c-Myc bHLHZip Domain | 2.8 ± 0.7 µM[4][5] | 146 µM (disruption of Myc-Max)[2] | Fluorescence Polarization (FP)[5] |
| ZINC15675948 | c-Myc | 1.08 ± 0.1 µM[6] | Microscale Thermophoresis (MST)[6] |
Experimental Protocols
The accurate determination of binding affinity is crucial for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds. Below are detailed methodologies for key experiments cited in the characterization of c-Myc inhibitors.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. It is a powerful tool for determining the kinetics (kon and koff) and affinity (Kd) of an interaction.
Experimental Workflow for SPR:
Workflow for determining binding affinity using SPR.
Detailed Protocol:
-
Protein Immobilization: The c-Myc protein is covalently immobilized on a sensor chip surface, typically a carboxymethylated dextran matrix. This is achieved through amine coupling, where the carboxyl groups on the sensor surface are activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to form reactive esters that then couple with primary amines on the lysine residues of the c-Myc protein.
-
Binding Analysis: A solution containing the small-molecule inhibitor (analyte) at various concentrations is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized c-Myc protein causes a change in the refractive index at the surface, which is detected as a change in the resonance units (RU).
-
Dissociation: After the association phase, a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor from the c-Myc protein.
-
Regeneration: A regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to remove any remaining bound inhibitor, preparing the surface for the next injection cycle.
-
Data Analysis: The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Microscale Thermophoresis (MST)
Microscale Thermophoresis is a technique that measures the directed movement of molecules in a temperature gradient. This movement is sensitive to changes in the size, charge, and solvation shell of a molecule, which are often altered upon ligand binding.
Experimental Workflow for MST:
References
Unraveling the Molecular Architecture of c-Myc Inhibition: A Technical Guide to 10074-G5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural basis for the activity of 10074-G5, a small molecule inhibitor of the oncoprotein c-Myc. By disrupting the crucial c-Myc/Max heterodimerization, 10074-G5 presents a promising avenue for therapeutic intervention in cancers characterized by c-Myc overexpression. This document provides a comprehensive overview of the inhibitor's mechanism, quantitative binding data, detailed experimental protocols, and visual representations of the key interactions and pathways.
Core Mechanism: Disrupting the c-Myc/Max Dimerization
The transcriptional activity of c-Myc is contingent upon its heterodimerization with its obligate partner, Max, through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][2][3] In its monomeric state, the bHLH-ZIP domain of c-Myc is intrinsically disordered.[1][4] The formation of the c-Myc/Max heterodimer induces a conformational change, creating a stable four-helix bundle that recognizes and binds to E-box DNA sequences (CAC/TGTG), thereby activating the transcription of target genes involved in cell proliferation, growth, and metabolism.[1]
The small molecule inhibitor 10074-G5 directly targets the c-Myc monomer, binding to a specific region within its bHLH-ZIP domain.[1][2] This interaction distorts the conformation of c-Myc, preventing its association with Max and consequently inhibiting its transcriptional function.[2][3]
Quantitative Analysis of 10074-G5 Activity
The efficacy and binding affinity of 10074-G5 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor and its analog, JY-3-094.
| Parameter | Value | Assay/Method | Reference |
| IC50 (c-Myc/Max Dimerization) | 146 µM | Yeast Two-Hybrid | [2][5][6] |
| Kd (Binding to c-Myc peptide) | 2.8 µM | Not Specified | [1][2][5][6] |
| Binding Site on c-Myc | Residues 363-381 | NMR Spectroscopy, Docking | [1][4][5] |
| Cell Line | IC50 (Cell Viability) | Reference |
| Daudi (Burkitt's Lymphoma) | ~10 µM - 15.6 µM | [1][5][6] |
| HL-60 (Promyelocytic Leukemia) | ~13.5 µM - 30 µM | [1][6] |
| Compound | IC50 (Myc-Max Dimerization) | Cell Viability IC50 (Daudi) | Cell Viability IC50 (HL-60) | Reference |
| 10074-G5 | 146 µM | ~10 µM | ~30 µM | [1] |
| JY-3-094 | 33 µM | 56 µM | 184 µM | [1] |
Structural Basis of Interaction
NMR spectroscopy and computational docking studies have provided detailed insights into the binding mode of 10074-G5 to the c-Myc bHLH-ZIP domain.[1][7] The inhibitor binds to a hydrophobic cavity on the c-Myc monomer, specifically within the region spanning amino acid residues 363 to 381.[1][4][5]
Key interactions include:
-
The biphenyl moiety of 10074-G5 is directed into a hydrophobic pocket formed by Phe375 and Ile381.[1]
-
The electron-rich 7-nitrobenzofurazan ring is positioned near the positively charged residues Arg366 and Arg367, suggesting favorable electrostatic interactions.[1]
This binding induces a local conformational change in c-Myc, which remains largely disordered but is rendered incapable of productive dimerization with Max.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Myc signaling pathway and a general workflow for identifying and characterizing c-Myc inhibitors like 10074-G5.
Caption: The c-Myc signaling pathway and the inhibitory action of 10074-G5.
Caption: A generalized experimental workflow for the discovery and characterization of c-Myc inhibitors.
Detailed Experimental Protocols
A comprehensive understanding of the structural basis of 10074-G5 activity is built upon a foundation of rigorous experimental techniques. Below are detailed methodologies for key experiments cited in the characterization of this inhibitor.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification
-
Objective: To identify the specific amino acid residues of c-Myc that interact with 10074-G5.
-
Protein Preparation: A peptide fragment of the c-Myc bHLH-ZIP domain, typically encompassing residues 363-381, is synthesized or recombinantly expressed and purified. For NMR studies, the peptide is often isotopically labeled with 15N and/or 13C.
-
Sample Preparation: The 15N-labeled c-Myc peptide is dissolved in a suitable NMR buffer (e.g., phosphate buffer at physiological pH) to a final concentration of 0.1-0.5 mM.
-
Titration: A stock solution of 10074-G5 in a compatible solvent (e.g., DMSO-d6) is prepared. Aliquots of the inhibitor solution are incrementally added to the NMR tube containing the c-Myc peptide.
-
Data Acquisition: A series of 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra are acquired at each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the peptide.
-
Data Analysis: Changes in the chemical shifts of the amide peaks upon addition of 10074-G5 are monitored. Residues that experience significant chemical shift perturbations are identified as being at or near the binding interface. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be performed on the complex to identify through-space proximities between protons on the inhibitor and the protein, providing more precise distance restraints for structural modeling.[1]
Electrophoretic Mobility Shift Assay (EMSA) for Dimerization Inhibition
-
Objective: To assess the ability of 10074-G5 to inhibit the formation of the c-Myc/Max heterodimer and its subsequent binding to DNA.
-
Reagents:
-
Recombinant c-Myc and Max proteins.
-
A double-stranded DNA oligonucleotide probe containing the E-box consensus sequence, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and a non-specific competitor DNA like poly(dI-dC)).
-
10074-G5 stock solution.
-
-
Procedure:
-
c-Myc and Max proteins are pre-incubated in the binding buffer on ice to allow for heterodimerization.
-
Varying concentrations of 10074-G5 or vehicle control are added to the protein mixture and incubated for a specified time (e.g., 30 minutes at room temperature).
-
The labeled DNA probe is added to the reaction mixtures and incubated for another period (e.g., 20 minutes at room temperature) to allow for DNA binding.
-
The samples are loaded onto a non-denaturing polyacrylamide gel.
-
The gel is subjected to electrophoresis to separate the protein-DNA complexes from the free DNA probe.
-
The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.
-
-
Analysis: The intensity of the band corresponding to the c-Myc/Max-DNA complex is quantified. A decrease in band intensity in the presence of 10074-G5 indicates inhibition of dimerization or DNA binding. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Cytotoxicity Assays
-
Objective: To determine the effect of 10074-G5 on the viability and proliferation of cancer cell lines that overexpress c-Myc.
-
Cell Lines: Daudi Burkitt's lymphoma and HL-60 promyelocytic leukemia cells are commonly used as they exhibit high levels of c-Myc.[1][6]
-
Procedure (MTT Assay Example):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
The cells are treated with a serial dilution of 10074-G5 or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Conclusion and Future Directions
The small molecule 10074-G5 serves as a crucial tool and a promising lead compound in the quest to therapeutically target c-Myc. Its mechanism of action, centered on the allosteric inhibition of c-Myc/Max dimerization through direct binding to a disordered region of the c-Myc monomer, provides a paradigm for targeting "undruggable" transcription factors. While 10074-G5 itself has limitations in terms of cellular potency and in vivo efficacy, structure-activity relationship studies have led to the development of analogs with improved biochemical activity, such as JY-3-094.[1] Future efforts will likely focus on enhancing the cell permeability and metabolic stability of these inhibitors to translate their biochemical promise into effective clinical candidates. The detailed structural and functional understanding of the 10074-G5 interaction with c-Myc will undoubtedly guide these endeavors.
References
- 1. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dbt.univr.it [dbt.univr.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on Novel c-Myc Small Molecule Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
The c-Myc oncoprotein, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in over 70% of human cancers, making it a highly coveted therapeutic target.[1] For decades, its nature as a "featureless" transcription factor lacking a defined enzymatic pocket has rendered it "undruggable."[2][3] However, recent advances have heralded a new era of Myc-targeted drug discovery. This guide provides a comprehensive overview of the core strategies, novel small molecules, and essential experimental protocols that define the current frontier of early-stage c-Myc inhibitor research. We delve into the mechanisms of action, present key quantitative data for prominent compounds, and offer detailed methodologies for the critical assays used to identify and validate these pioneering molecules.
The Challenge and Opportunity of Targeting c-Myc
c-Myc is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that functions by forming a heterodimer with its obligate partner, Max.[2][4] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the transcription of a vast network of genes essential for tumor growth and survival.[5][6] The primary challenges in directly inhibiting c-Myc with small molecules are its nuclear localization, lack of a conventional ligand-binding pocket, and its function through transient protein-protein and protein-DNA interactions.[7][8][9] Despite these hurdles, the profound reliance of many tumors on sustained Myc activity—a phenomenon known as "Myc addiction"—suggests that even transient inhibition could have significant therapeutic effects.[2][10]
Core Strategies for c-Myc Inhibition
Current research efforts are concentrated on several distinct strategies to counteract oncogenic c-Myc activity. These can be broadly categorized as direct and indirect inhibition.
-
Direct Inhibition: This approach aims to disrupt the fundamental protein-protein interaction between c-Myc and Max, which is essential for DNA binding and transcriptional activity. Small molecules have been developed that either prevent the formation of the c-Myc/Max heterodimer or bind to the formed dimer and alter its conformation, rendering it incapable of binding to E-box sequences.[4][11][12]
-
Indirect Inhibition: These strategies target pathways or proteins that regulate c-Myc expression, stability, or transcriptional machinery. A prominent example is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[2] BRD4 is critical for recognizing acetylated histones at Myc-regulated gene promoters, and its inhibition with molecules like JQ1 effectively suppresses Myc-driven transcription.[10][11]
-
Targeting Myc Stability: The c-Myc protein has a very short half-life and its stability is tightly regulated by a complex series of phosphorylation events.[13][14] Specifically, phosphorylation at Serine 62 (S62) by kinases like ERK stabilizes c-Myc, while subsequent phosphorylation at Threonine 58 (T58) by GSK3β targets it for proteasomal degradation.[13][14] Small molecules that can modulate these post-translational modifications offer a viable path to reducing cellular c-Myc levels.[1]
-
Synthetic Lethality: This approach identifies and targets cellular dependencies that are unique to Myc-overexpressing cancer cells.[8] For instance, kinases such as Aurora kinase B and Cdk1 have been identified as synthetic lethal targets, where their inhibition is selectively toxic to cells with high Myc levels.[8][9]
Quantitative Data on Novel Small Molecule Inhibitors
The following tables summarize key quantitative data for several prominent early-stage c-Myc small molecule inhibitors. These compounds represent diverse chemotypes and mechanisms of action.
Table 1: Inhibitors of the c-Myc/Max Interaction
| Compound | Assay Type | Target / Cell Line | IC50 / Kd | Citation(s) |
| 10058-F4 | Fluorescence Polarization | c-Myc bHLH-ZIP | k_obs = 2.3 ± 0.7 µM | [2] |
| Mycro1 | Cell Proliferation | Burkitt lymphoma, Breast cancer | 10-20 µM | [2] |
| Mycro2 | Cell Proliferation | Burkitt lymphoma, Breast cancer | 10-20 µM | [2] |
| MYCMI-6 | Cell Proliferation | MYC-dependent tumor lines | As low as 0.5 µM | [15] |
| MYCMI-6 | Surface Plasmon Resonance | MYC:MAX Interaction | Single-digit µM | [4] |
| MYCi361 | Fluorescence Polarization | MYC Protein | K_D = 3.2 µM | [16] |
| ZINC15675948 | Microscale Thermophoresis | c-MYC Protein | K_d = 1.08 ± 0.1 µM | [17] |
| D347-2761 | Cell Proliferation | Myeloma cells | 5-10 µM | [18] |
| A1 | Cell Proliferation (CCK-8) | A549 Lung Cancer | IC50 = 6.32 µM | [19] |
| A5 | Cell Proliferation (CCK-8) | A549 Lung Cancer | IC50 = 11.39 µM | [19] |
Table 2: Other Novel c-Myc Inhibitors
| Compound | Primary Mechanism | Assay Type | Target / Cell Line | IC50 / Result | Citation(s) |
| JKY-2-169 | Perturbs c-Myc/Max conformation | N/A | N/A | N/A | [11] |
| 7594-0035 | Disturbs c-Myc protein stability | Cell Proliferation | Multiple Myeloma (MM) cells | Effective in vitro | [4] |
| MYCi975 | Promotes MYC degradation | In vivo tolerability | Mouse models | Tolerated up to 10x efficacious dose | [1] |
| OMO-103 | Direct Myc inhibitor (mini-protein) | Phase I Clinical Trial | Patients with solid tumors | Stabilized disease in 8 of 12 patients | [20][21] |
Key Experimental Protocols
The identification and validation of novel c-Myc inhibitors rely on a cascade of robust biochemical, biophysical, and cell-based assays.
Primary Screening: Identifying c-Myc/Max Interaction Disruptors
Protocol: Fluorescence Polarization (FP) Assay
This assay is a common high-throughput method to screen for inhibitors of the c-Myc/Max interaction.
-
Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled probe. A small, fluorescently-tagged E-box-containing oligonucleotide tumbles rapidly in solution, resulting in low polarization. When bound by the larger c-Myc/Max heterodimer, its rotation slows, increasing the polarization. A small molecule that disrupts this binding will cause a decrease in polarization.
-
Reagents:
-
Purified, recombinant human c-Myc and Max proteins (bHLH-ZIP domains are sufficient).[22]
-
A fluorescently-labeled (e.g., FITC or TAMRA) double-stranded oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3').
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20 and 1 mM DTT.
-
Small molecule compound library dissolved in DMSO.
-
-
Procedure:
-
Add c-Myc and Max proteins to wells of a black, low-volume 384-well plate to allow for pre-incubation and heterodimerization.
-
Add test compounds at various concentrations.
-
Add the fluorescently-labeled E-box probe to initiate the binding reaction.
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Orthogonal Validation of Direct Binding
Protocol: Microscale Thermophoresis (MST)
MST is used to confirm direct binding and determine the binding affinity (Kd) between a hit compound and the c-Myc protein.
-
Principle: MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell. The binding of a small molecule ligand to a target protein (e.g., fluorescently labeled c-Myc) alters these properties, leading to a change in thermophoretic movement.
-
Reagents:
-
Purified recombinant c-Myc protein.
-
Fluorescent labeling kit (e.g., NHS-ester dye for primary amines).
-
Hit compound from primary screen.
-
MST Buffer: Buffer conditions should be optimized for protein stability (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Label the c-Myc protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye via size-exclusion chromatography.
-
Prepare a serial dilution of the hit compound.
-
Mix a constant concentration of labeled c-Myc with each dilution of the compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement in an MST instrument.
-
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the resulting binding curve to the appropriate model (e.g., Kd model) to calculate the dissociation constant (Kd). A Kd of 1.08 µM was determined for ZINC15675948 binding to c-Myc using this method.[17]
Cellular Target Engagement and Functional Assays
Protocol: Dual-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to inhibit c-Myc's transcriptional activity in a cellular context.
-
Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing multiple E-box sequences upstream of a firefly luciferase gene. The second is a control plasmid containing a constitutively expressed Renilla luciferase gene, used for normalization. High c-Myc activity leads to high firefly luciferase expression. An effective inhibitor will reduce this expression.
-
Reagents:
-
HEK293T or another suitable mammalian cell line.
-
Reporter plasmid (e.g., pGL3-E-box-Luc).
-
Control plasmid (e.g., pRL-TK).
-
Transfection reagent.
-
Dual-Luciferase Assay System (e.g., Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the reporter and control plasmids.
-
After 24 hours, treat the cells with the test compound at various concentrations.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against compound concentration to determine the IC50 for transcriptional inhibition. This method was used to identify D347-2761 as a potent inhibitor.[18]
c-Myc Signaling and Regulation
The activity and stability of the c-Myc protein are tightly controlled by upstream signaling pathways, presenting further opportunities for therapeutic intervention. Proliferative signals, often initiated by receptor tyrosine kinases, activate the Ras/MAPK cascade, leading to ERK-mediated phosphorylation of c-Myc on Serine 62 (S62).[13] This phosphorylation event stabilizes the protein. Concurrently, the PI3K/Akt pathway inhibits GSK3β, preventing the subsequent phosphorylation of Threonine 58 (T58).[13] As pro-growth signals wane, active GSK3β phosphorylates T58, which is a prerequisite for recognition by the F-box protein FBW7 and subsequent ubiquitination and proteasomal degradation.[23] Novel inhibitors like MYCi361 and MYCi975 leverage this pathway by enhancing T58 phosphorylation to promote Myc degradation.[1][16]
Conclusion and Future Directions
The journey to drug the "undruggable" c-Myc oncogene is rapidly advancing. The development of diverse chemical scaffolds, from direct inhibitors of the Myc/Max interaction to molecules that promote Myc's degradation, has provided the field with invaluable chemical probes and promising therapeutic leads.[1] The recent progression of the mini-protein inhibitor OMO-103 into clinical trials marks a pivotal moment, demonstrating that targeting Myc is a clinically viable strategy.[20][21][24] Future research will likely focus on improving the potency, selectivity, and pharmacokinetic properties of these early-stage molecules. Furthermore, combination therapies that pair direct Myc inhibitors with indirect approaches or immunotherapies hold immense promise for overcoming resistance and achieving durable responses in patients with Myc-driven cancers.[16] The continued application of the rigorous experimental protocols outlined in this guide will be essential for translating these scientific discoveries into transformative cancer medicines.
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Myc | Cancer Grand Challenges [cancergrandchallenges.org]
- 4. researchgate.net [researchgate.net]
- 5. c-Myc Pathway [gentarget.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 8. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taking on Challenging Targets: Making MYC Druggable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 21. Results from phase I clinical trial of the first drug to successfully inhibit the MYC protein, which drives many common cancers – Peptomyc [peptomyc.com]
- 22. Small-molecule inhibitors of c-Myc transcriptional factor suppress proliferation and induce apoptosis of promyelocytic leukemia cell via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
- 24. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
The Role of c-Myc in Tumorigenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc proto-oncogene, a master transcriptional regulator, is a central figure in the landscape of human cancer.[1][2][3] Its protein product, c-Myc, orchestrates a vast and complex network of cellular processes, including proliferation, growth, metabolism, and apoptosis.[4][5] Deregulation of c-Myc expression or activity is a common event in a wide array of human malignancies, often correlating with aggressive tumor phenotypes and poor clinical outcomes.[1][2][6] This technical guide provides a comprehensive overview of the multifaceted role of c-Myc in tumorigenesis, detailing its molecular mechanisms, key signaling pathways, and the experimental methodologies used to investigate its function. Furthermore, it presents quantitative data on c-Myc's impact on cellular processes and explores its potential as a therapeutic target in oncology.
The c-Myc Protein: Structure and Function
The c-Myc protein is a member of the basic helix-loop-helix leucine zipper (bHLH-LZ) family of transcription factors.[7] To exert its transcriptional activity, c-Myc must form a heterodimer with its obligate partner, Max (Myc-associated factor X).[4][7] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') located in the promoter regions of target genes, thereby activating their transcription.[7] c-Myc can also repress gene expression, often by interacting with other transcription factors such as Miz-1.[4]
c-Myc's Dual Role in Cell Cycle Progression and Apoptosis
A hallmark of c-Myc's function is its potent ability to drive cell cycle progression.[4][8] It achieves this by upregulating the expression of numerous genes that are critical for the G1 to S phase transition, including cyclins (e.g., Cyclin D1, Cyclin E) and cyclin-dependent kinases (CDKs).[4][9] Conversely, c-Myc can also repress the expression of CDK inhibitors like p21 and p27.[4]
Paradoxically, alongside its pro-proliferative effects, c-Myc is also a potent inducer of apoptosis.[5][8][10] This dual functionality is a critical failsafe mechanism to eliminate cells with aberrant proliferative signals. The decision between proliferation and apoptosis is context-dependent, influenced by the availability of survival factors and the presence of other oncogenic lesions.[10] When survival signals are limited, high levels of c-Myc can trigger the intrinsic apoptotic pathway, often through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10]
Logical Relationship: c-Myc's Dual Control over Cell Fate
Caption: c-Myc's divergent roles in proliferation and apoptosis.
Key Signaling Pathways Involving c-Myc
The expression and activity of c-Myc are tightly regulated by a complex network of signaling pathways. Deregulation of these pathways is a common mechanism for c-Myc activation in cancer.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of development and tissue homeostasis.[11] In the canonical pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear accumulation of β-catenin.[12] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes, with MYC being a prominent example.[13][14]
Signaling Pathway: Wnt/β-catenin Activation of c-Myc
Caption: Wnt signaling leads to c-Myc expression.
The PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways
The PI3K/Akt/mTOR and MAPK/ERK pathways are critical mediators of cell growth and survival in response to growth factor signaling.[15] Both pathways can influence c-Myc activity. The PI3K/Akt pathway, for instance, can lead to the phosphorylation and inhibition of GSK3β, a kinase that promotes c-Myc degradation.[16] Similarly, the MAPK/ERK pathway can phosphorylate c-Myc, leading to its stabilization and enhanced transcriptional activity.
Signaling Pathway: PI3K/Akt and MAPK/ERK Regulation of c-Myc
Caption: Regulation of c-Myc stability by PI3K/Akt and MAPK/ERK.
c-Myc and Metabolic Reprogramming
Cancer cells exhibit altered metabolism to fuel their rapid growth and proliferation. c-Myc is a key driver of this metabolic reprogramming, upregulating genes involved in both glycolysis and glutaminolysis.[17][18] This allows cancer cells to increase their uptake and utilization of glucose and glutamine, providing the necessary building blocks for macromolecule synthesis and energy production.
Signaling Pathway: c-Myc's Role in Metabolic Reprogramming
Caption: c-Myc drives glycolysis and glutaminolysis.
Quantitative Data on c-Myc in Cancer
The deregulation of c-Myc is a pervasive feature across numerous cancer types. The following tables summarize quantitative data related to c-Myc expression and its functional consequences.
Table 1: c-Myc Expression in Various Human Cancers (TCGA Data)
| Cancer Type | Number of Samples with c-Myc Amplification | Percentage of Samples with c-Myc Amplification |
| Ovarian Serous Cystadenocarcinoma | 133 | 28.2% |
| Breast Invasive Carcinoma | 154 | 14.1% |
| Lung Squamous Cell Carcinoma | 67 | 13.5% |
| Esophageal Carcinoma | 25 | 13.5% |
| Bladder Urothelial Carcinoma | 54 | 13.2% |
| Head and Neck Squamous Cell Carcinoma | 69 | 12.0% |
| Lung Adenocarcinoma | 62 | 10.8% |
| Sarcoma | 27 | 10.5% |
| Stomach Adenocarcinoma | 45 | 10.1% |
| Cervical Squamous Cell Carcinoma | 29 | 9.6% |
| Data derived from pan-cancer analysis of The Cancer Genome Atlas (TCGA)[19] |
Table 2: Key c-Myc Target Genes Involved in Cell Cycle Regulation
| Gene | Function | Regulation by c-Myc |
| CCND1 (Cyclin D1) | G1/S transition | Upregulation[4] |
| CCNE1 (Cyclin E1) | G1/S transition | Upregulation[4][9] |
| CDK4 | G1 phase progression | Upregulation[20] |
| CDC25A | Activates CDKs | Upregulation[4] |
| E2F1 | Transcription factor for S-phase genes | Upregulation[21] |
| CDKN1A (p21) | CDK inhibitor | Repression[4] |
| CDKN1B (p27) | CDK inhibitor | Repression[4] |
Table 3: c-Myc Regulated Enzymes in Cellular Metabolism
| Gene | Enzyme | Metabolic Pathway | Regulation by c-Myc |
| SLC2A1 (GLUT1) | Glucose Transporter 1 | Glycolysis | Upregulation |
| HK2 | Hexokinase 2 | Glycolysis | Upregulation[22] |
| LDHA | Lactate Dehydrogenase A | Glycolysis | Upregulation |
| SLC1A5 (ASCT2) | Solute Carrier Family 1 Member 5 | Glutaminolysis | Upregulation[22] |
| GLS | Glutaminase | Glutaminolysis | Upregulation[17] |
Table 4: c-Myc Regulated MicroRNAs in Tumorigenesis
| microRNA | Role in Cancer | Regulation by c-Myc |
| miR-17-92 cluster | OncomiR | Upregulation[21][23] |
| let-7 family | Tumor suppressor | Repression[12] |
| miR-34a | Tumor suppressor | Repression[17] |
| miR-29 family | Tumor suppressor | Repression[12] |
| miR-15a/16-1 cluster | Tumor suppressor | Repression[12] |
Experimental Protocols for Studying c-Myc
A variety of experimental techniques are employed to investigate the function and regulation of c-Myc. Detailed protocols for some of the key methodologies are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for c-Myc Target Gene Identification
Objective: To identify the genomic regions where c-Myc binds.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to c-Myc. The antibody will bind to c-Myc, and in doing so, will also pull down the DNA fragments that are cross-linked to it.
-
Washing: Wash the antibody-bead complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the c-Myc-bound chromatin from the antibody and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which represent c-Myc binding sites.
Experimental Workflow: ChIP-seq for c-Myc
Caption: Workflow for identifying c-Myc target genes via ChIP-seq.
Co-immunoprecipitation (Co-IP) for c-Myc-Max Interaction
Objective: To demonstrate the physical interaction between c-Myc and its binding partner Max.
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to c-Myc.
-
Washing: Wash the antibody-bead complexes to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the antibody.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to Max to detect its presence in the c-Myc immunoprecipitate.
Luciferase Reporter Assay for c-Myc Transcriptional Activity
Objective: To measure the ability of c-Myc to activate transcription from a specific promoter.
Methodology:
-
Construct Preparation: Clone a promoter region containing E-box sequences upstream of a luciferase reporter gene.
-
Transfection: Co-transfect cells with the luciferase reporter construct and a c-Myc expression vector (or siRNA to knockdown endogenous c-Myc). A control vector expressing Renilla luciferase is often co-transfected for normalization.
-
Cell Lysis and Luciferase Assay: After a period of incubation, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the firefly/Renilla ratio in the presence of c-Myc indicates transcriptional activation.
Cell Proliferation Assays (MTT and BrdU)
Objective: To quantify the effect of c-Myc on cell proliferation.
MTT Assay Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with agents that modulate c-Myc expression or activity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells with active metabolism will reduce MTT to a purple formazan product.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[24]
BrdU Assay Methodology:
-
Cell Seeding and Treatment: As in the MTT assay.
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine), a synthetic analog of thymidine, to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.[14][26]
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[26]
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Absorbance Measurement: Add a chromogenic substrate and measure the absorbance. The signal is proportional to the amount of BrdU incorporated, and thus to the number of proliferating cells.[26]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by c-Myc.
Methodology:
-
Cell Treatment: Induce apoptosis by modulating c-Myc expression or activity.
-
Staining: Stain the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[27] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Therapeutic Targeting of c-Myc
Given its central role in tumorigenesis, c-Myc is a highly attractive target for cancer therapy.[28] However, its nature as a transcription factor lacking a defined enzymatic pocket has made it a challenging target for small molecule inhibitors.[28] Current strategies for targeting c-Myc can be broadly categorized as follows:
-
Inhibiting c-Myc/Max Dimerization: Developing small molecules that disrupt the interaction between c-Myc and Max, thereby preventing DNA binding and transcriptional activation.[28][29][30]
-
Targeting c-Myc Transcription: Using inhibitors of transcription factors or epigenetic modulators that regulate MYC gene expression.
-
Promoting c-Myc Degradation: Developing molecules that enhance the proteasomal degradation of the c-Myc protein.
-
Synthetic Lethality: Identifying and targeting vulnerabilities in c-Myc-driven cancers, such as their reliance on specific metabolic pathways.
Experimental Workflow: Screening for c-Myc-MAX Interaction Inhibitors
References
- 1. MYC in breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC-Driven Pathways in Breast Cancer Subtypes | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transactivation-defective c-MycS retains the ability to regulate proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of c-myc expression on cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-myc down-regulation induces apoptosis in human cancer cell lines exposed to RPR-115135 (C31H29NO4), a non-peptidomimetic farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Widespread microRNA repression by Myc contributes to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative analysis of modulations occurring in cellular c-myc protein content, %S phase and growth balance under growth-inhibitory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting MYC-Regulated miRNAs to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. protocols.io [protocols.io]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. MicroRNAs in Tumorigenesis: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MicroRNA regulation of tumorigenesis, cancer progression and interpatient heterogeneity: towards clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development, synthesis and validation of improved c-Myc/Max inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
c-Myc inhibitor 12 cell culture treatment protocol
Application Notes: c-Myc Inhibitor 12
Introduction
The c-Myc proto-oncogene is a master regulator of cellular processes, encoding a transcription factor that governs cell proliferation, growth, differentiation, and apoptosis.[1] c-Myc forms a heterodimer with its partner protein, Max, and this complex binds to E-box DNA sequences in the promoter regions of target genes, activating their transcription.[2][3] In normal physiological conditions, c-Myc expression is tightly controlled; however, its deregulation is a hallmark of a vast majority of human cancers, making it a highly sought-after therapeutic target.[4][5] Despite its importance, the direct inhibition of c-Myc has been historically challenging due to its nature as a transcription factor lacking a conventional enzymatic active site.[6][7]
This compound: Mechanism of Action
This compound (also referred to as compound 67h) is a small molecule designed to inhibit the function of the c-Myc protein, demonstrating a pEC50 of 6.4.[8] While the precise mechanism for this specific inhibitor is under investigation, small-molecule c-Myc inhibitors generally function through several primary strategies:
-
Disruption of c-Myc/Max Dimerization: Many inhibitors are designed to bind to c-Myc, inducing a conformational change that prevents its essential partnership with Max. Without forming the c-Myc/Max heterodimer, the complex cannot bind to DNA, thereby blocking the transcription of target genes.[6][9]
-
Interference with DNA Binding: Some compounds allow the c-Myc/Max dimer to form but alter its structure in a way that abrogates its ability to bind to E-box sequences.[6]
-
Promoting Protein Degradation: Certain inhibitors can destabilize the c-Myc protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10]
-
Indirect Inhibition: This approach targets cofactors necessary for c-Myc's transcriptional activity. For instance, inhibitors of the BET-domain protein BRD4, like JQ1, prevent the recruitment of the transcriptional machinery to c-Myc target genes.[9][11]
The downstream effects of inhibiting c-Myc are profound, typically leading to a halt in cell cycle progression, a reduction in cell proliferation, and the induction of apoptosis in cancer cells that are dependent on high levels of c-Myc activity.[10][12][13]
Quantitative Data Summary
The efficacy of c-Myc inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The tables below summarize representative IC50 values for several small-molecule c-Myc inhibitors, demonstrating their potency and context-dependent activity.
Table 1: IC50 Values of Novel c-Myc Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| c-Myc-i7 | A549 | Lung Cancer | ~42 | [14] |
| DU-145 | Prostate Cancer | 2.5 | [14] | |
| MCF7 | Breast Cancer | 1.6 | [14] | |
| c-Myc-i8 | A549 | Lung Cancer | ~120 | [14] |
| DU-145 | Prostate Cancer | ~50 | [14] | |
| MCF7 | Breast Cancer | 55.0 | [14] | |
| c-Myc-i10 | A549 | Lung Cancer | ~145 | [14] |
| DU-145 | Prostate Cancer | ~90 | [14] | |
| MCF7 | Breast Cancer | 11.6 | [14] | |
| 10058-F4 | DU-145 | Prostate Cancer | 95.2 | [14] |
| | MCF7 | Breast Cancer | 70.5 |[14] |
Table 2: IC50 Values of Inhibitor 7594-0037 in Multiple Myeloma Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 7594-0037 | RPMI-8226 | Multiple Myeloma | 17.8 | [10] |
| | U266 | Multiple Myeloma | 27.9 |[10] |
Key Experimental Protocols
Herein are detailed protocols for the treatment of cell cultures with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.
Protocol 1: General Cell Culture and Treatment
This protocol provides a general guideline for dissolving this compound and treating adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cancer cell line (e.g., MCF7, DU-145, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)[14]
-
Phosphate-Buffered Saline (PBS)
-
Sterile, filtered pipette tips and microcentrifuge tubes
Procedure:
-
Reconstitution of Inhibitor: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving it in DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Culture cells in T-75 flasks until they reach approximately 80-90% confluency. Trypsinize, count, and seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis/cell cycle) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment (typically ~70% confluency).[14] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the inhibitor stock solution. Prepare serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final concentration of DMSO in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO only) to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay and cell line.
Protocol 2: Cell Viability (MTS Assay)
This protocol is used to determine the IC50 value of the inhibitor.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate.
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Following the 48-hour treatment period, add MTS reagent directly to each well (typically 20 µL per 100 µL of medium).[14]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line.
-
Measure the absorbance of each well at 490 nm using a microplate reader.[14]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) × 100.
-
Plot the % Viability against the log-transformed inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.[14]
-
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis following inhibitor treatment.
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
After the desired treatment period (e.g., 24 or 48 hours), collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the inhibitor on cell cycle phase distribution.
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate.
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells as described in Step 1 of Protocol 3.
-
Wash the cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This prevents cell clumping.[16]
-
Store the fixed cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]
Visualizations
Caption: Simplified c-Myc signaling pathway and point of intervention for Inhibitor 12.
Caption: General experimental workflow for cell culture treatment and analysis.
Caption: Logical flow from c-Myc inhibition to expected cellular outcomes.
References
- 1. abeomics.com [abeomics.com]
- 2. c-Myc Pathway [gentarget.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 13. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. c-Myc inhibition prevents leukemia initiation in mice and impairs the growth of relapsed and induction failure pediatric T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Determination of IC50 for c-Myc Inhibitor 12 in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The c-Myc oncoprotein is a transcription factor that is frequently overexpressed in a wide variety of human cancers, making it a critical target for cancer therapy.[1][2][3][4] Its dysregulation leads to uncontrolled cell proliferation and tumor progression.[4] c-Myc inhibitor 12 is a small molecule designed to interfere with the function of c-Myc. Determining the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of this inhibitor. This document provides detailed protocols for determining the IC50 of this compound in vitro using cell-based assays.
The following protocols outline methods for assessing cell viability and proliferation in cancer cell lines known to overexpress c-Myc. Additionally, methods for confirming target engagement are provided to ensure that the observed cytotoxic or anti-proliferative effects are mediated through the inhibition of c-Myc.
Cell Line Selection
The choice of cell line is critical for accurately assessing the potency of a c-Myc inhibitor. It is recommended to use cell lines with well-documented c-Myc overexpression or dependency.
Table 1: Recommended Human Cancer Cell Lines for c-Myc Inhibitor IC50 Determination
| Cell Line | Cancer Type | Characteristics |
| HL-60 | Acute Promyelocytic Leukemia | High c-Myc expression.[5] |
| Daudi | Burkitt's Lymphoma | c-Myc translocation leading to high expression; sensitive to Myc inhibitors.[6] |
| MCF-7 | Breast Adenocarcinoma | Overexpresses c-Myc.[7][8] |
| PANC-1 | Pancreatic Adenocarcinoma | Known to express c-Myc.[5][8] |
| DU-145 | Prostate Carcinoma | Expresses c-Myc.[5][8] |
| A549 | Lung Carcinoma | Expresses c-Myc.[5][8] |
| HO15.19 | Fibrosarcoma (myc-null) | Can be used as a negative control or engineered to express c-Myc for specificity testing.[1] |
Experimental Protocols
Cell Viability and Proliferation Assays for IC50 Determination
Two common methods for determining the effect of an inhibitor on cell viability and proliferation are the MTT and CellTiter-Glo® assays.
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[5][10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
-
IC50 Calculation:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[11][12]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well or 384-well plates[13]
-
CellTiter-Glo® Reagent[13]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled multiwell plate at a suitable density in 100 µL (for 96-well) or 25 µL (for 384-well) of complete medium.[12]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired volume of the diluted inhibitor to the wells. Include vehicle and no-cell controls.
-
Incubate for the desired time period (e.g., 72 hours).[14]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Acquisition:
-
Record the luminescence using a plate-reading luminometer.
-
-
IC50 Calculation:
-
Subtract the background luminescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Target Engagement Assays
To confirm that this compound is acting on its intended target, target engagement assays should be performed.
This protocol determines if the inhibitor affects the levels of c-Myc protein or the expression of its downstream target genes.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at concentrations around the determined IC50.
-
After the desired incubation time, wash the cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) or a downstream target (e.g., p21) overnight at 4°C.[15][16][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[18][19] Ligand binding often stabilizes the target protein, leading to a higher melting temperature.[18][20]
Procedure:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).[18]
-
-
Lysis and Protein Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[18]
-
-
Detection:
-
Analyze the amount of soluble c-Myc protein in the supernatant by Western blotting or other detection methods like ELISA.[18]
-
-
Analysis:
-
Plot the amount of soluble c-Myc as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 2: Example IC50 Data for this compound
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h | Assay Method |
| HL-60 | Value | Value | MTT |
| Daudi | Value | Value | CellTiter-Glo® |
| MCF-7 | Value | Value | MTT |
| HO15.19 (vector) | Value | Value | MTT |
| HO15.19 (c-Myc) | Value | Value | MTT |
Visualizations
c-Myc Signaling Pathway
Caption: c-Myc signaling pathway and the point of intervention for inhibitor 12.
Experimental Workflow for IC50 Determination
References
- 1. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 5. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of c-myc overexpression on the growth characteristics of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. reactionbiology.com [reactionbiology.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. c-Myc overexpression sensitises colon cancer cells to camptothecin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 18. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of c-Myc Inhibitor 10058-F4 in Prostate Cancer Cell Lines
A-1258
Introduction
The c-Myc proto-oncogene is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its aberrant expression is a hallmark of many human cancers, including prostate cancer, where it is associated with tumorigenesis and progression to aggressive, androgen-independent disease. The c-Myc protein functions by forming a heterodimer with its partner, Max, which then binds to E-box DNA sequences to activate the transcription of target genes. The small molecule inhibitor 10058-F4 has been identified as a disruptor of the c-Myc/Max dimerization, thereby inhibiting c-Myc's transcriptional activity and representing a promising therapeutic strategy for c-Myc-driven cancers.[2][3][4]
These application notes provide detailed protocols for the use of the c-Myc inhibitor 10058-F4 in prostate cancer cell line models. The included methodologies cover the assessment of cell viability, apoptosis, and cell cycle distribution, providing researchers with a comprehensive guide to evaluating the inhibitor's efficacy.
Disclaimer: The c-Myc inhibitor referred to as "c-Myc inhibitor 12" in the user request is not a standard nomenclature. Based on the extensive body of research, it is highly probable that this refers to the well-characterized c-Myc inhibitor, 10058-F4 . All information and protocols provided herein are based on this assumption.
Data Presentation
Table 1: In Vitro Efficacy of 10058-F4 in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| DU145 | Androgen-Independent Prostate Cancer | 88 ± 20 | 72 | Cytotoxicity Assay | [1] |
| PC-3 | Androgen-Independent Prostate Cancer | 113 ± 30 | 72 | Cytotoxicity Assay | [1] |
| LNCaP | Androgen-Sensitive Prostate Cancer | Dose-dependent growth arrest observed | Not specified | Colony Formation Assay |
Further studies have demonstrated that 10058-F4 can abrogate colony formation in both LNCaP and DU145 cells in a dose-dependent manner.
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 10058-F4 on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC-3, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
c-Myc Inhibitor 10058-F4 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of 10058-F4 in complete growth medium. A typical concentration range to test is 10 µM to 200 µM.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with vehicle control (DMSO concentration matched to the highest inhibitor dose) and untreated controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Expected Results:
-
A dose-dependent decrease in cell viability is expected with increasing concentrations of 10058-F4.
-
The IC50 values for androgen-independent cell lines like DU145 and PC-3 are reported to be around 88 µM and 113 µM, respectively, after 72 hours of treatment.[1]
-
A significant reduction in the growth and proliferation of LNCaP cells is also anticipated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
c-Myc Inhibitor 10058-F4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 10058-F4 (e.g., 50 µM, 100 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Expected Results:
-
Treatment with 10058-F4 is expected to induce apoptosis in prostate cancer cells.[5]
-
Flow cytometry analysis will show an increase in the percentage of Annexin V-positive cells (early apoptotic) and Annexin V/PI-positive cells (late apoptotic/necrotic) in a dose-dependent manner compared to the control group. The induction of apoptosis is mediated through the mitochondrial pathway, involving the downregulation of Bcl-2 and upregulation of Bax.[2][6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
c-Myc Inhibitor 10058-F4
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat with desired concentrations of 10058-F4 and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis assay protocol.
-
Wash the cells with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Expected Results:
-
Inhibition of c-Myc by 10058-F4 is known to cause cell cycle arrest at the G0/G1 phase.[6][7]
-
Flow cytometry histograms will show an accumulation of cells in the G0/G1 peak and a corresponding decrease in the percentage of cells in the S and G2/M phases in a dose-dependent manner.
-
This cell cycle arrest is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[2][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Cytotoxicity of a c-Myc Inhibitor Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc oncogene is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] c-Myc exerts its effects by forming a heterodimer with its partner, Max, which then binds to E-box DNA sequences to activate the transcription of target genes involved in cell cycle progression.[4] Small molecule inhibitors that disrupt the c-Myc/Max interaction are a promising class of anti-cancer agents.[5]
This application note provides a detailed protocol for assessing the cytotoxic effects of a c-Myc inhibitor on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[6] The quantity of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[8]
c-Myc Signaling and Inhibition Pathway
The c-Myc protein is a key regulator of cell proliferation. Inhibition of its activity can halt the cell cycle and induce apoptosis, making it an attractive target for cancer therapy. The diagram below illustrates the simplified signaling pathway and the mechanism of a c-Myc inhibitor.
Caption: c-Myc/Max dimerization leads to cell proliferation. Inhibitor 12 blocks this, inducing apoptosis.
Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format and can be adapted for both adherent and suspension cell lines.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line with known c-Myc expression.
-
Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration, typically dissolved in DMSO.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[9] Filter-sterilize the solution and store it at -20°C, protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[9]
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630 nm).[9]
-
Multichannel pipette
-
Inverted microscope
-
II. Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
III. Step-by-Step Procedure
Step 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control for background absorbance.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) and resume normal growth.
Step 2: Treatment with this compound
-
Prepare serial dilutions of the c-Myc inhibitor in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a "vehicle control" group of cells treated with the same concentration of solvent as the highest inhibitor concentration.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the appropriate inhibitor concentrations. For suspension cells, add the inhibitor directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Addition and Incubation
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2 to 4 hours at 37°C.[8][9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Visually inspect the cells under a microscope to confirm the formation of intracellular purple precipitates.
Step 4: Formazan Solubilization
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[9]
-
For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells, then carefully aspirate the supernatant.[9]
-
Add 100-150 µL of DMSO or another suitable solubilization solvent to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
Step 5: Data Acquisition
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[6]
-
If available, use a reference wavelength of 630 nm or higher to correct for background absorbance.[9]
Data Presentation and Analysis
I. Sample Plate Layout and Data Collection
A well-organized plate layout is crucial for accurate data. Replicate each condition at least in triplicate.
| Table 1: Example 96-Well Plate Layout | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | Well | 1-3 | 4-6 | 7-9 | 10-12 | | Row A | Blank (Media) | Vehicle (DMSO) | Inhibitor 0.1 µM | Inhibitor 1 µM | | Row B | Inhibitor 10 µM | Inhibitor 25 µM | Inhibitor 50 µM | Inhibitor 100 µM |
II. Calculation of Cell Viability
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each inhibitor concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
| Table 2: Sample Data and Viability Calculation | | :--- | :---: | :---: | :---: | | Treatment | Concentration (µM) | Corrected Absorbance (Avg) | % Cell Viability | | Vehicle Control | 0 | 1.150 | 100% | | this compound | 0.1 | 1.135 | 98.7% | | this compound | 1 | 1.020 | 88.7% | | this compound | 10 | 0.755 | 65.7% | | this compound | 25 | 0.580 | 50.4% | | this compound | 50 | 0.341 | 29.7% | | this compound | 100 | 0.150 | 13.0% |
III. Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor that reduces cell viability by 50%.
-
Plot % Cell Viability (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
| Table 3: Summary of Cytotoxicity | | :--- | :--- | | Parameter | Value | | Cell Line | Example Cancer Cell Line | | Treatment Duration | 48 hours | | IC₅₀ of this compound | ~25 µM |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Media contamination (bacteria/yeast). | Use sterile technique; check medium before use. |
| Incomplete solubilization of formazan.[9] | Increase incubation time with solvent; ensure adequate mixing. | |
| Low Absorbance | Cell seeding number is too low. | Optimize and increase initial cell density. |
| MTT incubation time is too short. | Increase incubation time until purple color is evident. | |
| High Variability | Inconsistent cell seeding or pipetting.[11] | Mix cell suspension thoroughly; use calibrated pipettes. |
| Edge effects in the 96-well plate.[9][11] | Avoid using the outer wells or fill them with sterile PBS/media. | |
| Compound Interference | The inhibitor itself is colored or reduces MTT.[9] | Run a control with the inhibitor in cell-free medium to check for direct MTT reduction. |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. abeomics.com [abeomics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Western Blot Analysis of c-Myc Target Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: The c-Myc proto-oncogene encodes a transcription factor that is a critical regulator of cellular proliferation, growth, differentiation, and apoptosis.[1][2][3] Its dysregulation is a hallmark of a vast majority of human cancers, making it a key target for therapeutic development.[2][4] Western blotting is a fundamental technique for detecting and quantifying c-Myc protein expression, providing insights into its activation state and the efficacy of potential inhibitors. These application notes provide a detailed protocol for the successful detection of c-Myc by Western blot, including information on its signaling pathway and expected quantitative data.
c-Myc Signaling Pathway
c-Myc functions as a master transcriptional regulator.[4] Its expression is induced by various growth-promoting signals.[2] Upon activation, c-Myc heterodimerizes with its partner protein, Max, and binds to E-box sequences (5'-CACGTG-3') in the promoter regions of its target genes to regulate their transcription.[5][6] This leads to coordinated changes in numerous cellular processes, including protein biosynthesis, metabolism, and cell cycle progression.[2] The stability and activity of the c-Myc protein are tightly regulated by a series of phosphorylation events. For instance, phosphorylation at Serine 62 (S62) by kinases like ERK stabilizes c-Myc, while subsequent phosphorylation at Threonine 58 (T58) by GSK3β promotes its degradation via the ubiquitin-proteasome pathway.[4][7]
Figure 1. Simplified c-Myc signaling pathway showing key activation and degradation steps.
Quantitative Data Summary
The following table summarizes key quantitative information for c-Myc protein detection.
| Parameter | Value | Notes |
| Predicted Molecular Weight | ~49 kDa | Based on the polypeptide sequence.[3] |
| Apparent Molecular Weight | ~52-64 kDa | c-Myc protein exhibits aberrant electrophoretic mobility in SDS-PAGE, appearing larger than its predicted mass.[1][3][8] |
| Subcellular Localization | Nucleus | c-Myc is a nuclear protein.[5] Nuclear fractionation is recommended for enriching the protein. |
| Expression Levels | Highly Variable | Expression is tightly regulated and induced by mitogenic signals.[9] Levels can be low in quiescent cells and high in proliferating cells or tumors.[10] |
| Half-life | 20-30 minutes | c-Myc is a very unstable protein that is rapidly degraded.[9] Protease inhibitors are crucial during sample preparation.[9] |
| Cellular Copy Number (IMR90 Fibroblasts) | ~29,000 (Nuclear) | In proliferating human lung fibroblasts, the majority of c-Myc is in the nucleus.[1] |
| Cellular Copy Number (IMR90 Fibroblasts) | ~4,000 (Cytoplasmic) | A smaller fraction is found in the cytoplasm of proliferating cells.[1] |
Detailed Experimental Protocols
Nuclear Protein Extraction
As c-Myc is a nuclear transcription factor, performing a nuclear extraction is recommended to enrich the protein and increase the chances of a clear signal, especially for cells with low endogenous expression.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Lysis Buffer: 10 mM HEPES (pH 7.6), 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF.[11]
-
Nuclear Extraction Buffer: 20 mM Tris-Cl (pH 8.0), 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) Glycerol, 1 mM PMSF.[11]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to buffers before use).
Protocol:
-
Harvest cells (e.g., for adherent cells, scrape into ice-cold PBS) and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.[12]
-
Wash the cell pellet once with 5-10 mL of ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 5 pellet volumes (e.g., ~100 µL) of ice-cold Cytoplasmic Lysis Buffer.[11]
-
Incubate on ice for 10-15 minutes to lyse the cell membrane.[13][14]
-
Centrifuge at 1,000-1,500 rpm for 4 minutes at 4°C.[11] The supernatant contains the cytoplasmic fraction, which can be saved for analysis. The pellet contains the nuclei.
-
Resuspend the nuclear pellet in 1 pellet volume (e.g., ~50 µL) of ice-cold Nuclear Extraction Buffer.[11]
-
Vortex vigorously and incubate on ice for 30 minutes, vortexing every 5-10 minutes to lyse the nuclei.[11][14]
-
Centrifuge at maximum speed (~20,000 x g) for 15-20 minutes at 4°C.[14][15]
-
Carefully collect the supernatant, which contains the nuclear protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).[9]
-
Add 4X or 6X Laemmli sample buffer to the lysate, boil at 95-100°C for 5-10 minutes, and store at -80°C.
Western Blot Protocol
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or Nitrocellulose membrane (0.45 µm pore size)
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody: Anti-c-Myc antibody (e.g., clone 9E10 or a rabbit monoclonal validated for endogenous detection).[8][16] Dilute as per manufacturer's recommendation (typically 1:1000).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Protocol:
-
SDS-PAGE: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. Include a positive control lysate and molecular weight markers. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used. After transfer, you can stain the membrane with Ponceau S to verify transfer efficiency.
-
Blocking: Rinse the membrane with TBST and then block with Blocking Buffer for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the primary anti-c-Myc antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle rocking.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST. Additional washes may be required to reduce background.
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Imaging: Immediately capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.[17]
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the Western blot analysis of c-Myc.
References
- 1. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myc Antibody Review [labome.com]
- 4. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. c-Myc Pathway [gentarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-c-Myc Antibody MAB3696: R&D Systems [rndsystems.com]
- 9. c-Myc (MYC) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. epigentek.com [epigentek.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. c-Myc (D84C12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Measuring c-Myc Downstream Gene Modulation using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, apoptosis, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure changes in gene expression.[2][3] This document provides detailed application notes and protocols for utilizing qRT-PCR to accurately quantify the modulation of c-Myc downstream target genes, a crucial step in the development of novel anti-cancer therapies.
c-Myc Signaling Pathway
c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, Max. This complex then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of its target genes, leading to the activation or repression of their transcription.[4][5] This signaling cascade influences a wide range of cellular functions, and its aberrant activation is a key driver of tumorigenesis.
Caption: The c-Myc signaling pathway, from upstream activation to downstream cellular effects.
Experimental Protocols
Experimental Workflow for qRT-PCR Analysis
The following diagram outlines the key steps for analyzing c-Myc downstream gene modulation using qRT-PCR.
Caption: A streamlined workflow for qRT-PCR analysis of gene expression.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates to ensure they are in the exponential growth phase at the time of treatment.
-
Treat cells with the investigational compound (e.g., a c-Myc inhibitor) or vehicle control for the desired time points.
-
Include appropriate positive and negative controls in the experimental design.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's protocol.
-
To prevent genomic DNA contamination, perform an on-column DNase digestion or treat the extracted RNA with DNase I.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
A two-step qRT-PCR protocol is recommended, where reverse transcription and PCR are performed in separate steps to optimize reaction conditions for each.[6]
-
Use a mix of oligo(dT) and random primers to ensure comprehensive reverse transcription of all RNA species.[6]
-
Include a no-reverse transcriptase (-RT) control for each RNA sample to test for genomic DNA contamination.[1]
Table 1: Reverse Transcription Reaction Setup
| Component | Volume (µL) | Final Concentration |
| Total RNA (1 µg) | X | 50 ng/µL |
| Reverse Transcriptase | 1 | - |
| 10X RT Buffer | 2 | 1X |
| dNTP Mix (10 mM) | 1 | 0.5 mM |
| Oligo(dT) + Random Primers | 1 | - |
| RNase-free Water | Up to 20 | - |
Incubate the reaction according to the manufacturer's recommendations (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min).
5. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a SYBR Green-based or probe-based detection method. SYBR Green is a cost-effective option that fluoresces when bound to double-stranded DNA, while probe-based methods offer higher specificity.
-
Prepare a master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the master mix in a qPCR plate.
-
Include a no-template control (NTC) for each primer set to check for contamination.[1]
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program.
Table 2: qRT-PCR Reaction Setup (per 20 µL reaction)
| Component | Volume (µL) | Final Concentration |
| 2X SYBR Green Master Mix | 10 | 1X |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template (diluted) | 2 | ~10-50 ng |
| Nuclease-free Water | 7 | - |
Table 3: Standard qRT-PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min | |
| Melt Curve Analysis | 65-95 | Increment | 1 |
Data Presentation
c-Myc Downstream Target Genes and Validated Primer Sequences
The following table provides a list of well-characterized c-Myc downstream target genes involved in key cellular processes, along with their functions and validated human qRT-PCR primer sequences. The selection of appropriate reference genes is crucial for accurate normalization of qRT-PCR data. For cancer cell lines, commonly used stable reference genes include HSPCB, RPS13, and PPIA.[4]
Table 4: Human c-Myc Target Genes and qRT-PCR Primers
| Gene Symbol | Gene Name | Function | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Cell Cycle | ||||
| CCND2 | Cyclin D2 | G1/S transition | GAGAAGCTGTCTCTGATCCGCA | CTTCCAGTTGCGATCATCGACG |
| CDK4 | Cyclin Dependent Kinase 4 | G1 phase progression | TCTTCGCCAGTCGCTTTG | AGGCACTAGGTCTCTCCAGATG |
| TERT | Telomerase Reverse Transcriptase | Telomere maintenance | CGGAAGAGTGTCTGGAGCAAG | GGATGAAGCGGAGTCTGGA |
| ODC1 | Ornithine Decarboxylase 1 | Polyamine biosynthesis | AGTGCCCTCAACTGCAACAA | GGCCTCATTGTGAAGGAACT |
| CCNE1 | Cyclin E1 | G1/S transition | TCTTTGTCAGGTGTGGGGA | TGGCATCCATGGGGAAAT |
| CDC25A | Cell Division Cycle 25A | G1/S transition | AAGGAATACCCTCCCGGAAA | TTAAAGATCCAGCCCCAAAGA |
| Apoptosis | ||||
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | TGGATGACTGAGTACCTGAACCG | CAGCCAGGAGAAATCAAACAGAG |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | GCTGTTGGGCTGGATCCAAG | TCAGCCCATCTTCTTCCAGATG |
| Reference Genes | ||||
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolysis | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| ACTB | Beta-Actin | Cytoskeleton | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
| RPL13A | Ribosomal Protein L13a | Ribosome biogenesis | CCTGGAGGAGAAGAGGAAAGAGA | TTGAGGACCTCTGTGAGATTTGTC |
Primer sequences are examples and should be validated in your specific experimental system.
Data Analysis
Relative quantification of gene expression can be determined using the delta-delta Ct (ΔΔCt) method.[3][7][8]
-
Calculate the ΔCt: For each sample, normalize the Ct value of the gene of interest (GOI) to the Ct value of a reference gene (Ref).
-
ΔCt = Ct(GOI) - Ct(Ref)
-
-
Calculate the ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate the Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
The results can be presented in a table summarizing the fold change in gene expression for each target gene upon treatment.
Table 5: Example of qRT-PCR Data Analysis
| Target Gene | Treatment | Average Ct (GOI) | Average Ct (Ref) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| CCND2 | Control | 24.5 | 20.2 | 4.3 | 0.0 | 1.0 |
| CCND2 | Inhibitor X | 26.8 | 20.3 | 6.5 | 2.2 | 0.22 |
| BCL2 | Control | 22.1 | 20.2 | 1.9 | 0.0 | 1.0 |
| BCL2 | Inhibitor X | 23.5 | 20.3 | 3.2 | 1.3 | 0.41 |
Conclusion
This document provides a comprehensive guide for the application of qRT-PCR to measure the modulation of c-Myc downstream gene expression. By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible results, facilitating the discovery and development of novel therapeutics targeting the c-Myc oncogene. Careful experimental design, including the use of appropriate controls and validated primer sets, is paramount for the successful implementation of this powerful technique.
References
- 1. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 2. Frontiers | Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Careful selection of reference genes is required for reliable performance of RT-qPCR in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
Application Notes and Protocols for In Vivo Delivery of c-Myc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical transcription factor that is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] Its role in controlling cell growth, proliferation, and metabolism has spurred the development of numerous inhibitors aimed at disrupting its function.[1][2] These application notes provide a comprehensive overview of the methodologies for the in vivo delivery and evaluation of c-Myc inhibitors, with a focus on small molecule compounds.
While specific in vivo efficacy data for the recently identified c-Myc inhibitor 12 (compound 67h) are not yet publicly available, this document outlines generalized protocols and presents data from well-characterized c-Myc inhibitors such as MYCi975 and 10074-G5 .[3][4][5][6][7] These notes are intended to serve as a guide for researchers designing preclinical in vivo studies for novel c-Myc inhibitors.
c-Myc Signaling Pathway
c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This complex then binds to E-box sequences in the promoter regions of target genes, regulating their expression and influencing various cellular processes, including cell cycle progression and metabolism.[2] The signaling cascade leading to c-Myc activation is complex and involves multiple upstream regulators.
Caption: Simplified c-Myc signaling pathway and points of inhibition.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for several notable small molecule c-Myc inhibitors. This data can be used for comparison and as a reference for designing new experiments.
| Inhibitor | Target Interaction | In Vitro Potency | In Vivo Model | Dosing and Administration | Key In Vivo Findings | Reference |
| This compound (compound 67h) | Reduces c-Myc protein levels | pEC50 = 6.4 (HTRF assay) | Rat (PK studies) | Not specified | Improved lipophilicity, solubility, and rat pharmacokinetics compared to predecessors. | [1][2][8] |
| MYCi975 | Binds to MYC, disrupts MYC/MAX dimerization, promotes MYC degradation | Not specified | Syngeneic mouse models | 100 mg/kg/day, oral gavage | Well-tolerated; suppresses tumor growth; enhances anti-PD1 immunotherapy.[3][4][9] | [3][4][9] |
| MYCi361 | Binds to MYC, disrupts MYC/MAX dimerization, promotes MYC degradation | Not specified | Mouse models | Not specified | Suppressed in vivo tumor growth but had a narrow therapeutic index.[3][4][10] | [3][4][10] |
| 10074-G5 | Binds to the bHLH-ZIP domain of c-Myc, inhibiting c-Myc/Max dimerization | IC50 = 13.5-15.6 µM (cell growth) | SCID mice with Daudi xenografts | 20 mg/kg/day for 5 days, intravenous | No significant tumor growth inhibition, likely due to rapid metabolism (plasma half-life of 37 min).[5][6][7][11][12] | [5][6][7][11][12] |
| KJ-Pyr-9 | Interferes with MYC-MAX complex formation | Kd = 6.5 nM | Nude mice with human cancer cell xenografts | Not specified | Effectively blocks tumor growth.[13][14][15][16][17] | [13][14][15][16][17] |
Experimental Workflow for In Vivo Evaluation
A typical workflow for the in vivo evaluation of a novel c-Myc inhibitor involves a series of steps from initial formulation to efficacy and safety assessment.
Caption: General experimental workflow for in vivo c-Myc inhibitor studies.
Detailed Experimental Protocols
The following are detailed protocols based on methodologies reported for established c-Myc inhibitors. These should be adapted based on the specific characteristics of the inhibitor being tested.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is adapted from studies with the c-Myc inhibitor 10074-G5 in a Daudi Burkitt's lymphoma xenograft model.[5][6]
1. Animal Model and Cell Line:
-
Animal: Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old.
-
Cell Line: Daudi (human Burkitt's lymphoma) cells, which overexpress c-Myc.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 Daudi cells in 100 µL of sterile PBS into the right flank of each mouse.
2. Inhibitor Formulation and Vehicle Preparation:
-
Inhibitor: 10074-G5
-
Vehicle: A solution of DMSO, PEG300, Tween-80, and saline.
-
Preparation of Vehicle (for a 1 mL working solution):
-
To 400 µL of PEG300, add 50 µL of Tween-80 and mix thoroughly.
-
Add 500 µL of sterile saline and mix until a clear solution is formed.
-
-
Preparation of Dosing Solution (20 mg/kg):
-
Dissolve 10074-G5 in DMSO to create a stock solution (e.g., 25 mg/mL).
-
For a 1 mL final dosing solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL. Note: The final concentration should be adjusted based on the average weight of the mice to achieve a 20 mg/kg dose in a volume of approximately 0.01 mL/g body weight.
-
3. Experimental Groups and Treatment Schedule:
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomly assign mice to the following groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer vehicle solution intravenously (i.v.) daily for 5 consecutive days.
-
Group 2 (Inhibitor Treatment): Administer 10074-G5 (20 mg/kg) intravenously (i.v.) daily for 5 consecutive days.[5][6]
-
Group 3 (Positive Control): Administer a standard-of-care agent (e.g., doxorubicin at 2.5 mg/kg, i.v., every 4 days for three doses).[5]
-
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Tissue Collection: At the end of the study, collect tumors and other organs for pharmacodynamic and histopathological analysis.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol provides a framework for assessing the in vivo behavior and target engagement of a c-Myc inhibitor.
1. Pharmacokinetic Study:
-
Animal Model: Use the same tumor-bearing mouse model as in the efficacy study.
-
Dosing: Administer a single dose of the c-Myc inhibitor via the intended clinical route (e.g., i.v. or oral).
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).
-
Process blood to plasma and store at -80°C.
-
At each time point, euthanize a subset of animals and collect tumors and other relevant tissues.
-
-
Analysis:
-
Quantify the concentration of the inhibitor in plasma and tissue homogenates using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t½), peak plasma concentration (Cmax), and area under the curve (AUC).
-
2. Pharmacodynamic Study (Target Engagement):
-
Objective: To confirm that the inhibitor is reaching the tumor and modulating c-Myc activity.
-
Procedure:
-
Treat tumor-bearing mice with the inhibitor or vehicle as in the efficacy study.
-
Euthanize mice at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.
-
-
Analysis Methods:
-
Western Blot: Prepare protein lysates from frozen tumor samples to assess the levels of total c-Myc and downstream target proteins. For inhibitors like MYCi975 that induce MYC degradation, a decrease in c-Myc protein levels would be expected.[4]
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of c-Myc and proliferation markers (e.g., Ki-67).
-
Concluding Remarks
The successful in vivo evaluation of c-Myc inhibitors requires careful experimental design, considering the inhibitor's specific mechanism of action, its pharmacokinetic properties, and the selection of an appropriate animal model. While direct in vivo data for "this compound" is pending, the protocols and data presented for other well-studied inhibitors provide a robust framework for advancing novel c-Myc-targeted therapies from the bench to preclinical development. Researchers are encouraged to adapt these methodologies to the unique characteristics of their compounds of interest.
References
- 1. Design and synthesis of aminopyridine containing biaryls reducing c-MYC protein levels in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 10074-G5 | Autophagy | c-Myc | TargetMol [targetmol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. rupress.org [rupress.org]
- 17. pnas.org [pnas.org]
Troubleshooting & Optimization
improving solubility of c-Myc inhibitor 12 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor 12 (compound 67h), focusing on improving its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing poor solubility of this compound when preparing formulations for in vivo studies. What are the common causes and initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. The primary cause is often the hydrophobic nature of the compound. Initial troubleshooting should focus on a systematic evaluation of the inhibitor's physicochemical properties to select an appropriate formulation strategy.
Key Troubleshooting Steps:
-
Characterize the Compound: If not already known, determine the basic physicochemical properties of this compound, such as its LogP, pKa, and aqueous solubility at different pH values. This data is crucial for selecting a suitable solubilization approach.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[1] Buffer solutions such as citrate, acetate, or phosphate buffers are commonly used.[1] For intravenous administration, the pH should ideally be maintained between 3 and 9 to minimize vascular irritation.[1]
-
Preliminary Solvent Screening: Test the solubility of the inhibitor in a small panel of biocompatible solvents and co-solvents. This will provide an empirical basis for developing a more complex vehicle.
Q2: What are the recommended formulation strategies to enhance the solubility of this compound for oral administration in mice?
A2: For oral delivery, several strategies can be employed to increase the solubility and subsequent bioavailability of poorly soluble compounds like this compound.
Recommended Strategies for Oral Formulation:
-
Co-solvent Systems: Blends of water-miscible organic solvents can be effective.[1][2] Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.[2] A key consideration is the potential for the drug to precipitate upon dilution in the aqueous environment of the gastrointestinal tract.[2]
-
Surfactant-based Formulations: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1] Tween 80 and polyoxyethylated castor oil are traditional examples.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the solubility of lipophilic drugs and facilitate their absorption.[1][3] Commonly used lipids include Labrafac PG and Maisine® CC.[1]
-
Suspensions: If the compound cannot be fully solubilized, a micronized suspension can be prepared. Reducing the particle size increases the surface area, which can improve the dissolution rate.[1]
Below is a table summarizing common excipients for oral formulations.
| Excipient Class | Examples | Concentration Range (Typical) | Notes |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol, Ethanol | 10-60% | Risk of precipitation upon dilution.[2] |
| Surfactants | Tween 80, Polysorbate 20, Solutol HS 15 | 1-10% | Can improve stability of suspensions.[1] |
| Lipids | Labrafac PG, Maisine® CC, Transcutol® HP | Varies | Particularly useful for lipophilic compounds.[1] |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | 0.5-2% | Used to create uniform suspensions. |
Q3: What are suitable vehicles for intravenous (IV) administration of this compound in preclinical models?
A3: Intravenous formulations require sterile, well-solubilized preparations to prevent precipitation in the bloodstream, which can lead to embolism and other adverse effects.[4]
Common IV Formulation Approaches:
-
Aqueous Solutions with pH Adjustment: For compounds with ionizable groups, adjusting the pH with buffers can be a simple and effective method.[1]
-
Co-solvent Systems: A common vehicle for preclinical IV studies is a mixture of solvents. For example, a combination of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) (DPP) has been described for poorly soluble compounds.[5][6]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Surfactant-based Micellar Solutions: Similar to oral formulations, surfactants can be used to create micellar solutions for IV administration.[4]
The following table provides examples of common IV formulation components.
| Excipient Class | Examples | Concentration Range (Typical) | Notes |
| Co-solvents | PEG 400, Propylene Glycol, DMA | 20-60% | High concentrations of some solvents may cause toxicity.[5][6] |
| Solubilizers | Cyclodextrins (e.g., HP-β-CD) | 10-40% | Can improve stability and reduce irritation. |
| Surfactants | Polysorbate 80, Solutol HS 15 | 1-5% | Should be used at the lowest effective concentration. |
Troubleshooting Guides
Problem 1: The this compound precipitates out of solution after preparation or during storage.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The concentration of the inhibitor may be too high for the chosen vehicle. Try reducing the concentration or adding a co-solvent or surfactant to increase the solubility capacity of the vehicle. |
| Temperature Effects | Solubility can be temperature-dependent. If the formulation was prepared with heating, the compound might precipitate upon cooling to room temperature. Evaluate the need for heating and consider storing the formulation at a controlled temperature. |
| pH Shift | For pH-dependent formulations, absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, causing precipitation of basic compounds. Ensure adequate buffering capacity. |
| Vehicle Instability | The components of the vehicle may not be stable over time. Prepare fresh formulations before each experiment and assess the stability of the vehicle alone. |
Problem 2: Inconsistent results are observed in in vivo efficacy or pharmacokinetic studies.
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | If the inhibitor is not fully dissolved, the actual administered dose will be lower than intended and variable. Visually inspect the formulation for any particulate matter. If it is a suspension, ensure it is homogenous before each administration. |
| Precipitation in vivo | The inhibitor may be precipitating upon administration due to dilution with physiological fluids. This is a common issue with co-solvent formulations.[2] Consider using a formulation with a lower concentration of the organic solvent or switching to a cyclodextrin or lipid-based system. |
| Variable Dosing Technique | For oral gavage, ensure a consistent technique is used to minimize stress and ensure accurate delivery to the stomach.[7][8][9] For IV injections, the rate of administration can influence the potential for precipitation. A slower infusion rate is generally preferred for formulations with a high concentration of a poorly soluble compound.[5] |
| Animal-to-Animal Variability | Physiological differences between animals can lead to variability. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage in Mice
-
Animal Handling: Accustom the mice to handling prior to the experiment to reduce stress.
-
Dosage Calculation: Weigh each mouse accurately to calculate the precise volume of the formulation to be administered. The maximum recommended dosing volume for oral gavage in mice is typically 10 mL/kg.[8]
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip to prevent injury.[8]
-
Administration:
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The needle should advance without resistance.
-
Slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the procedure and at regular intervals.[7]
Protocol 2: Preparation of a Co-solvent-Based Formulation for IV Injection
-
Vehicle Preparation: In a sterile container, prepare the desired vehicle. For example, a vehicle of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) can be used.[5][6]
-
Drug Solubilization:
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle and vortex or sonicate until the compound is fully dissolved.
-
Gradually add the remaining vehicle to reach the final desired concentration.
-
-
Sterilization: If necessary, filter the final formulation through a 0.22 µm sterile filter.
-
Pre-use Inspection: Before administration, visually inspect the solution for any signs of precipitation.
Visualizations
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway and the point of intervention for this compound.
Experimental Workflow for Formulation Development
Caption: A logical workflow for developing an in vivo formulation for a poorly soluble compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Addressing Low Potency of Small Molecule c-Myc Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of the c-Myc oncoprotein. Given the historically "undruggable" nature of c-Myc, researchers often encounter challenges with inhibitor potency and efficacy. This guide aims to address these common issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to develop potent small molecule inhibitors against c-Myc?
A1: The difficulty in targeting c-Myc stems from several of its intrinsic properties. c-Myc is an intrinsically disordered protein (IDP), meaning it lacks a well-defined three-dimensional structure and a conventional ligand-binding pocket, which are typical targets for small molecule drugs.[1][2][3] Its function relies on protein-protein interactions, particularly with its obligate partner MAX, to bind to DNA and regulate gene transcription.[4] The extensive and relatively flat interface of the c-Myc/MAX interaction surface further complicates the design of small molecules that can effectively disrupt this complex.[3]
Q2: What are the primary strategies employed to inhibit c-Myc function with small molecules?
A2: The main approaches to inhibit c-Myc include:
-
Direct inhibition of the c-Myc/MAX interaction: This is the most common strategy, aiming to prevent the formation of the functional c-Myc/MAX heterodimer.[1]
-
Inhibiting c-Myc transcription: Targeting upstream regulators of c-Myc expression, such as BET bromodomains, can reduce c-Myc mRNA levels.[5]
-
Promoting c-Myc protein degradation: Small molecules can be designed to enhance the natural degradation of c-Myc, often by modulating the activity of kinases or ubiquitin ligases that target c-Myc for proteasomal degradation.[1][6]
-
Targeting downstream effectors: Inhibiting pathways that are essential for Myc-driven cellular processes can also be an effective, albeit indirect, strategy.
Q3: What are some common reasons for observing low potency of a c-Myc inhibitor in my cellular assays?
A3: Low potency in cell-based assays can be attributed to several factors:
-
Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[5]
-
Rapid metabolism: The compound may be quickly metabolized by the cells into an inactive form.
-
Efflux by cellular pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Assay-specific artifacts: Discrepancies between biochemical assays (like FRET or ELISA) and cell-based assays are common. A compound that disrupts the c-Myc/MAX interaction in a cell-free system may not be effective in the complex cellular environment.[7]
-
High levels of endogenous c-Myc: In cancer cells with very high c-Myc expression, a higher concentration of the inhibitor may be required to achieve a significant effect.
Troubleshooting Guides
Problem 1: My c-Myc inhibitor shows high activity in a biochemical assay (e.g., FRET, ELISA) but low potency in cell-based viability assays (e.g., MTT).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Chemical Modification: Consider synthesizing analogs with improved lipophilicity or other properties that enhance membrane permeability. Esterification of carboxylic acid groups has been explored for this purpose.[5]2. Formulation with delivery vehicles: Investigate the use of nanoparticle-based delivery systems to improve cellular uptake. |
| Rapid Metabolism or Instability | 1. Metabolic Stability Assay: Perform in vitro metabolic stability assays using liver microsomes or cell lysates to assess the compound's half-life.2. Structural Modification: Modify the chemical structure to block sites of metabolism. |
| Off-Target Effects/Toxicity | 1. Target Engagement Assay: Confirm that the inhibitor is binding to c-Myc within the cell using techniques like cellular thermal shift assay (CETSA) or by pulling down the inhibitor and identifying bound proteins.2. Phenotypic Screening: Compare the inhibitor's effect in cells with high and low c-Myc expression. A specific inhibitor should show greater potency in c-Myc-dependent cells.[8] |
Problem 2: The inhibitor shows cytotoxicity in both c-Myc-driven cancer cells and control cells, suggesting off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific Cytotoxicity | 1. Counter-screening: Test the compound against a panel of cell lines with different oncogenic drivers to assess its specificity for c-Myc-driven cancers.2. Structural Analogs: Synthesize and test analogs of the inhibitor to identify a structure with a better therapeutic window. |
| Inhibition of a Common Pathway | 1. Pathway Analysis: Investigate the downstream effects of the inhibitor on various signaling pathways to identify unintended targets. |
Quantitative Data: IC50 Values of Selected c-Myc Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several small molecule c-Myc inhibitors across different cancer cell lines. This data is intended for comparative purposes; experimental conditions can significantly influence results.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10058-F4 | PANC1 | Pancreatic Adenocarcinoma | 38.6 | [9] |
| A549 | Lung Cancer | 82.8 | [9] | |
| MCF7 | Breast Carcinoma | 70.5 | [9] | |
| HL60 | Promyelocytic Leukemia | 49 | [7] | |
| c-Myc-i7 | MCF7 | Breast Carcinoma | 1.6 | [9] |
| A549 | Lung Cancer | 83.7 | [9] | |
| c-Myc-i10 | PANC1 | Pancreatic Adenocarcinoma | 10.7 | [9] |
| A549 | Lung Cancer | 42.6 | [9] | |
| MYCi361 | MycCaP | Prostate Cancer | ~5 | [8] |
| LNCaP | Prostate Cancer | ~10 | [8] | |
| MV4-11 | Leukemia | ~2 | [8] | |
| MYCi975 | MycCaP | Prostate Cancer | ~2 | [8] |
| LNCaP | Prostate Cancer | ~5 | [8] | |
| UNSW-SC-22 | Medulloblastoma Cells | Medulloblastoma | 0.017 - 3.70 | [6] |
| A1 | A549 | Lung Cancer | 6.32 | [6] |
| NCI-H1299 | Lung Cancer | 4.08 | [6] | |
| A5 | A549 | Lung Cancer | 11.39 | [6] |
| NCI-H1299 | Lung Cancer | 7.86 | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the c-Myc inhibitor for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess c-Myc/MAX Interaction
This protocol allows for the assessment of the inhibitor's ability to disrupt the interaction between c-Myc and MAX in a cellular context.[13][14][15][16][17]
-
Cell Lysis: Treat cells with the c-Myc inhibitor for the desired time, then lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both c-Myc and MAX. A decrease in the amount of MAX co-immunoprecipitated with c-Myc in the presence of the inhibitor indicates disruption of the interaction.
Western Blot for c-Myc Protein Levels
This protocol is used to determine if the inhibitor affects the total cellular levels of c-Myc protein.[18][19][20][21]
-
Sample Preparation: Treat cells with the inhibitor, then lyse them in RIPA buffer or a similar lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control like beta-actin or GAPDH to ensure equal protein loading.
Visualizations
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway.
Experimental Workflow for c-Myc Inhibitor Screening
Caption: Workflow for c-Myc inhibitor discovery.
Troubleshooting Logic for Low Potency
Caption: Troubleshooting low inhibitor potency.
References
- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ptglab.com [ptglab.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
optimizing dosage and treatment schedule for c-Myc inhibitor 12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing c-Myc Inhibitor 12. Given the limited publicly available data for this specific compound, this guide also incorporates general principles and protocols applicable to the broader class of c-Myc inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 67h, is an aminopyridine-containing biaryl compound. Published literature suggests that it reduces c-MYC protein levels in cells, indicating that its mechanism may involve decreasing the stability of the c-Myc protein.[1] This is a common mechanism for several classes of c-Myc inhibitors that ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Q2: What is a recommended starting concentration for in vitro experiments?
Q3: How should I dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected cellular effects of c-Myc inhibition?
A4: Inhibition of c-Myc is expected to have several key cellular effects, including:
-
Decreased cell proliferation: c-Myc is a key driver of cell cycle progression.
-
Induction of apoptosis: Inhibition of c-Myc can trigger programmed cell death.
-
Cell cycle arrest: Cells may accumulate in the G1 or G2/M phase of the cell cycle.[1][4]
-
Downregulation of c-Myc target genes: A reduction in the expression of genes regulated by c-Myc is a direct indicator of target engagement.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with c-Myc inhibitors.
| Issue | Possible Cause | Suggested Solution |
| No or low activity of the inhibitor in cell-based assays. | Inhibitor degradation: Compound may be unstable in solution or has undergone multiple freeze-thaw cycles. | Prepare a fresh stock solution of the inhibitor. Aliquot and store properly. |
| Incorrect dosage: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). | |
| Cell line resistance: The chosen cell line may not be dependent on c-Myc for survival or may have mechanisms of resistance. | Use a positive control cell line known to be sensitive to c-Myc inhibition (e.g., some Burkitt's lymphoma or multiple myeloma cell lines). Confirm c-Myc expression levels in your cell line. | |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While information on this compound is limited, some inhibitors have poor permeability. If possible, consult any available literature for this compound or consider using permeabilization agents for specific assays (not for live-cell experiments). | |
| High background or off-target effects. | Inhibitor concentration is too high: High concentrations can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Inhibitor promiscuity: The compound may be binding to other cellular targets. | Review any available selectivity data for the inhibitor. Include appropriate negative controls and consider using a second, structurally different c-Myc inhibitor to confirm that the observed phenotype is due to c-Myc inhibition. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and media components can affect experimental outcomes. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed at a consistent density. |
| Inhibitor precipitation: The inhibitor may be precipitating out of the media at the working concentration. | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try lowering the final concentration or using a different solvent for the initial stock (if compatible with your experiment). | |
| Difficulty in detecting changes in c-Myc protein levels. | Rapid protein turnover: c-Myc is a very unstable protein with a short half-life. | To observe a decrease in c-Myc levels, you may need to treat for a shorter duration. To detect potential stabilization, you can co-treat with a proteasome inhibitor (e.g., MG132) as a positive control. |
| Inefficient protein extraction or antibody issues: Problems with the Western blot protocol can obscure results. | Optimize your protein extraction protocol. Ensure you are using a validated antibody for c-Myc and include appropriate loading controls. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for c-Myc and Downstream Targets
This protocol allows for the assessment of c-Myc protein levels and the expression of its target genes.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (and other targets like Cyclin D1, ODC1, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for in vitro testing of this compound.
Troubleshooting Logic Diagram
References
Technical Support Center: Troubleshooting c-Myc Inhibitor Instability in Solution
Disclaimer: The compound "c-Myc inhibitor 12" is not a standard nomenclature. This guide will focus on the well-characterized c-Myc inhibitor 10074-G5 , which targets the c-Myc-Max interaction. The principles and troubleshooting steps outlined here are generally applicable to other small molecule inhibitors with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is 10074-G5 and how does it work?
A1: 10074-G5 is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[1][2][3] This binding distorts the protein structure, preventing it from dimerizing with its partner protein, Max. The c-Myc/Max heterodimer is essential for binding to DNA and activating the transcription of genes involved in cell proliferation, growth, and metabolism.[4][5][6] By inhibiting this dimerization, 10074-G5 effectively blocks the transcriptional activity of c-Myc.[1][2]
Q2: My 10074-G5 powder has arrived. How should I store it?
A2: Upon receipt, the lyophilized powder should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][3][7]
Q3: I've prepared a stock solution of 10074-G5 in DMSO. What is the best way to store it?
A3: For long-term storage, aliquoting your stock solution into single-use vials and storing them at -80°C is highly recommended. This prevents degradation from repeated freeze-thaw cycles.[1] Under these conditions, the solution is stable for up to a year or more.[1][7] For short-term storage, -20°C is acceptable for up to one month.[1]
Q4: Can I dissolve 10074-G5 in water or PBS?
A4: No, 10074-G5 is insoluble in aqueous solutions like water or PBS.[1][8] It must be dissolved in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[1][8][9] It also shows some solubility in ethanol.[8][9]
Troubleshooting Guide
Issue 1: My 10074-G5 solution has precipitated after preparation or storage.
-
Question: I dissolved 10074-G5 in DMSO, but I see crystals or precipitate in the tube. What went wrong?
-
Answer:
-
Improper Solvent: Ensure you are using high-purity, anhydrous DMSO. 10074-G5 solubility is significantly reduced in DMSO that has absorbed moisture.[1][7] Always use fresh, newly opened DMSO for preparing stock solutions.
-
Concentration Too High: While the maximum solubility in DMSO is high (around 55-66 mg/mL), preparing stock solutions at a more moderate concentration (e.g., 10-20 mM) is often more practical and stable.[1][8][9] Refer to the solubility table below.
-
Low Temperature Precipitation: If you stored your stock solution at -20°C or -80°C, the compound might have precipitated out of solution upon freezing. Before use, ensure the vial is brought to room temperature and the solution is thoroughly mixed by vortexing to redissolve the compound completely. Sonication can also aid in redissolving the compound.[8]
-
Issue 2: The inhibitor shows reduced or no activity in my cell-based assay.
-
Question: I'm not observing the expected cytotoxic or anti-proliferative effects in my c-Myc overexpressing cell line (e.g., Daudi, HL-60). Is the inhibitor inactive?
-
Answer:
-
Degradation: The inhibitor may have degraded. This can be caused by improper storage (e.g., storing at 4°C in solution, repeated freeze-thaw cycles) or exposure to light. Always store stock solutions protected from light at -80°C in aliquots.[1]
-
Precipitation in Media: When diluting the DMSO stock into your aqueous cell culture medium, the inhibitor can precipitate due to its low aqueous solubility. This is a common issue. To mitigate this, ensure the final DMSO concentration in your media is low (typically <0.5%) and that you mix the solution vigorously immediately after adding the inhibitor. Preparing intermediate dilutions can also help.
-
Rapid Metabolism: 10074-G5 is known to be rapidly metabolized by cells and in vivo, which can limit its effective concentration at the target.[2][10] You may need to consider the timing of your experiment and the inhibitor's half-life. For example, in Daudi cells, the highest intracellular concentration is observed after 6 hours of incubation.[8]
-
Incorrect Cell Model: Confirm that your cell line indeed has deregulated c-Myc activity and is sensitive to its inhibition. The IC50 values for 10074-G5 are cell-line dependent, typically in the micromolar range (e.g., ~13-16 µM for HL-60 and Daudi cells).[3][7]
-
Issue 3: I'm getting inconsistent results between experiments.
-
Question: My results with 10074-G5 vary significantly from one experiment to the next. How can I improve reproducibility?
-
Answer:
-
Inconsistent Solution Preparation: Always use the exact same protocol for preparing your stock and working solutions. Use fresh, anhydrous DMSO and ensure the compound is fully dissolved before making serial dilutions.
-
Freeze-Thaw Cycles: As mentioned, avoid repeated freezing and thawing of your main stock solution by preparing single-use aliquots.[1]
-
Working Solution Instability: Prepare fresh working solutions (dilutions in cell culture media) for each experiment. Do not store the inhibitor at its final diluted concentration in aqueous media for extended periods. The mixed solution should be used immediately for optimal results.[1]
-
Assay Timing: Be consistent with incubation times. Due to the inhibitor's metabolism, different incubation periods can yield different results.
-
Data Presentation
Table 1: Solubility of 10074-G5
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 55 - 66 mg/mL | 165.5 - 198.6 mM | Use fresh, anhydrous DMSO. Sonication can assist dissolution.[1][8][9] |
| Ethanol | 8 - 10 mg/mL | 24.1 - 30.1 mM | Sonication is recommended.[1][8][9] |
| Water | Insoluble | Insoluble | [1][8] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.6 mM | Limited aqueous solubility.[3] |
Table 2: Storage and Stability of 10074-G5
| Format | Storage Temperature | Stability | Recommendations |
|---|---|---|---|
| Powder | -20°C | ≥ 3-4 years | Keep protected from light and moisture.[1][3][7] |
| In Solvent (e.g., DMSO) | -80°C | ~1-2 years | Recommended for long-term storage. Avoid freeze-thaw cycles.[1][7][8] |
| In Solvent (e.g., DMSO) | -20°C | ~1 month | Suitable for short-term storage.[1][7] |
Experimental Protocols
Protocol 1: Preparation of 10074-G5 Stock Solution (10 mM)
-
Pre-weighing: Allow the vial of 10074-G5 powder (Molecular Weight: 332.31 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, you will dissolve 3.32 mg of 10074-G5 in 1 mL of solvent.
-
Calculation: 1 mL * (10 mmol / 1 L) * (1 L / 1000 mL) * (332.31 g / 1 mol) * (1000 mg / 1 g) = 3.32 mg
-
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial containing 3.32 mg of the powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store immediately at -80°C.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Plating: Seed a c-Myc-dependent cell line (e.g., Daudi, HL-60) in a 96-well plate at a predetermined optimal density and allow cells to adhere or stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your 10 mM 10074-G5 DMSO stock. Prepare serial dilutions in your complete cell culture medium. Crucially, add the inhibitor stock to the medium and mix immediately and vigorously to prevent precipitation. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of 10074-G5. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing cytotoxicity.[7]
-
Viability Assessment: After incubation, assess cell viability using a standard method like the MTT assay. For an MTT assay, add MTT reagent to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of 10074-G5 action on the c-Myc signaling pathway.
Caption: A logical workflow for troubleshooting 10074-G5 instability issues.
Caption: Recommended experimental workflow for using 10074-G5 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 10074-G5 | Autophagy | c-Myc | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of c-Myc Inhibitor 12
Welcome to the technical support center for c-Myc inhibitor 12 (also known as compound 67h). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of this compound and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound (compound 67h) is a small molecule inhibitor of the c-Myc oncoprotein. It belongs to a series of aminopyridine-containing biaryls designed to reduce cellular c-Myc protein levels.[1] Key reported physicochemical properties are summarized in the table below.
Q2: What are the main challenges in achieving good oral bioavailability with c-Myc inhibitors like inhibitor 12?
A2: Many small molecule inhibitors targeting protein-protein interactions, like c-Myc inhibitors, face challenges with oral bioavailability. These can be attributed to a combination of factors including poor aqueous solubility, high lipophilicity, and potential for rapid metabolism. Specifically for this compound, its low aqueous solubility (≥0.52 µM) and high lipophilicity (clogP = 5.0) suggest that dissolution and absorption in the gastrointestinal tract may be limiting factors.
Q3: What are the recommended starting points for formulating this compound to improve its bioavailability?
A3: Given the physicochemical properties of this compound, several formulation strategies can be explored to enhance its oral bioavailability. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve the solubilization of lipophilic compounds in the gastrointestinal tract.
-
Amorphous solid dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its aqueous solubility and dissolution rate.
-
Nanoparticle formulations: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.
The choice of formulation will depend on the specific experimental context and desired pharmacokinetic profile.
Q4: Are there any known in vivo pharmacokinetic data for this compound?
A4: The primary publication describing this compound states that the imidazopyridazine series, to which this compound belongs, demonstrated improved rat pharmacokinetics compared to an earlier benzimidazole series.[1] However, specific quantitative data on the oral bioavailability, maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and clearance of this compound are not publicly available in the abstract of the cited paper. Researchers are advised to consult the full publication for detailed pharmacokinetic profiles.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental process of enhancing the bioavailability of this compound.
Low Oral Bioavailability in Preclinical Models
| Observed Problem | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations after oral gavage. | Poor dissolution in the GI tract. | 1. Formulation: Develop a solubility-enhancing formulation such as a lipid-based system (SEDDS/SMEDDS) or an amorphous solid dispersion. 2. Particle Size Reduction: Micronize or nano-size the compound to increase surface area for dissolution. |
| Low permeability across the intestinal wall. | 1. Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal permeability. 2. Prodrug Approach: Synthesize a more soluble or permeable prodrug of the inhibitor that converts to the active compound in vivo. | |
| High first-pass metabolism in the gut wall or liver. | 1. Co-administration with CYP inhibitors: If the metabolic pathway is known, co-administer with a specific inhibitor of the relevant cytochrome P450 enzyme (for research purposes only). 2. Route of Administration: Compare oral with intravenous administration to quantify the extent of first-pass metabolism. | |
| P-glycoprotein (P-gp) efflux. | 1. Co-administration with P-gp inhibitors: Include a known P-gp inhibitor in the formulation to assess the impact of efflux on absorption. | |
| Precipitation of the compound in the GI tract. | The formulation is not stable in the GI environment (e.g., pH changes). | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. pH-independent Formulation: Develop a formulation, such as a lipid-based system, that is less susceptible to pH changes in the gut. |
Issues with Formulation Development
| Observed Problem | Potential Cause | Recommended Solution |
| Difficulty in dissolving the inhibitor in lipid-based formulation excipients. | Low solubility of the compound in the selected lipids/surfactants. | 1. Systematic Screening: Screen a wider range of oils, surfactants, and co-solvents to identify a system with higher solubilizing capacity. 2. Use of Co-solvents: Incorporate a co-solvent like Transcutol® or PEG 400 to improve solubility. |
| Phase separation or precipitation in the lipid-based formulation upon storage. | The formulation is thermodynamically unstable. | 1. Optimize Excipient Ratios: Adjust the ratios of oil, surfactant, and co-solvent to find a more stable microemulsion region. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify stable formulation regions. |
| Inconsistent results in in vitro dissolution assays. | Variability in the dissolution method or apparatus. | 1. Method Validation: Ensure the dissolution method is robust and validated. Check for issues with sink conditions, filter compatibility, and sampling technique. 2. Media Selection: Use a dissolution medium that is relevant to the in vivo conditions and can discriminate between different formulations. The use of biorelevant media (e.g., FaSSIF, FeSSIF) is recommended. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | c-Myc | [1] |
| pEC50 | 6.4 | [1] |
| clogP (Lipophilicity) | 5.0 | [2] |
| Aqueous Solubility | ≥0.52 µM | [2] |
Experimental Protocols
A detailed experimental protocol for evaluating the oral bioavailability of a novel formulation of this compound in rats is provided below. This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
Objective: To determine the pharmacokinetic profile and oral bioavailability of a new formulation of this compound in Sprague-Dawley rats.
Materials:
-
This compound
-
Selected formulation excipients (e.g., lipids, surfactants for a SEDDS formulation)
-
Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Syringes and collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulation Preparation:
-
Prepare the oral formulation of this compound at the desired concentration (e.g., 10 mg/mL). For a SEDDS formulation, this involves accurately weighing and mixing the inhibitor, oil, surfactant, and co-solvent until a clear solution is formed.
-
Prepare the intravenous (IV) formulation by dissolving this compound in the vehicle at a lower concentration (e.g., 1 mg/mL).
-
-
Animal Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into two groups: oral administration and IV administration (n=3-5 per group).
-
For the oral group, administer the formulation via oral gavage at a dose of 50 mg/kg.
-
For the IV group, administer the formulation via tail vein injection at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Place the blood samples into EDTA-coated tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of the inhibitor at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters for both oral and IV routes: Cmax, Tmax, AUC (Area Under the Curve), t1/2 (half-life), and CL (clearance).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Signaling Pathway of c-Myc
Caption: Simplified c-Myc signaling pathway and the point of intervention for this compound.
Experimental Workflow for Enhancing Bioavailability
Caption: A general experimental workflow for the development and evaluation of an enhanced bioavailability formulation for this compound.
Troubleshooting Logic for Low Bioavailability
Caption: A decision tree to guide the troubleshooting process for identifying the root cause of low oral bioavailability.
References
issues with c-Myc inhibitor 12 in long-term cell culture
Welcome to the technical support center for c-Myc Inhibitor 12. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you overcome common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as compound 67h) is a small molecule inhibitor of the c-Myc oncoprotein.[1][2][3] Its primary mechanism of action is the reduction of c-Myc protein levels in cells.[1][2] c-Myc is a transcription factor that is frequently overexpressed in cancer and plays a crucial role in cell proliferation, growth, and apoptosis.[4][5][6] By inhibiting c-Myc, this compound aims to suppress abnormal cell growth.[6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, small molecule inhibitors should be stored at low temperatures (e.g., -20°C) and protected from light to maintain stability.[7][8] Stock solutions are typically prepared in a solvent like DMSO and should be stored in aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing a decrease in the inhibitor's efficacy over a long-term experiment. What could be the cause?
A3: A decrease in efficacy during long-term cell culture can be attributed to several factors:
-
Compound Instability: Small molecule inhibitors can degrade in culture media over time. It is recommended to replenish the media with a fresh inhibitor at regular intervals (e.g., every 48-72 hours) to maintain a constant effective concentration.
-
Development of Cellular Resistance: Cells can develop resistance to c-Myc inhibitors through various mechanisms, including the upregulation of compensatory signaling pathways or mutations in the target protein.[9][10][11]
-
Cell Confluency: As cells reach high confluency, their metabolic state and sensitivity to drugs can change. It is important to maintain a consistent cell density during long-term treatments by passaging the cells as needed.[12]
Q4: What are the potential off-target effects of c-Myc inhibitors?
A4: While c-Myc inhibitors are designed to be specific, off-target effects can occur, especially at higher concentrations.[13] It is advisable to perform dose-response experiments to determine the optimal concentration that inhibits c-Myc with minimal off-target effects. Additionally, consider including appropriate controls, such as treating cells with a structurally related but inactive compound, to identify non-specific effects.
Q5: How can I monitor the effectiveness of this compound in my cell line?
A5: The effectiveness of the inhibitor can be assessed by:
-
Western Blotting: To confirm a reduction in c-Myc protein levels.
-
qRT-PCR: To measure the downregulation of known c-Myc target genes.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the impact on cell proliferation and cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): To measure the induction of programmed cell death.
-
Cell Cycle Analysis: To assess for cell cycle arrest.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Low Inhibitor Concentrations | Cell line is highly sensitive to c-Myc inhibition. | Perform a detailed dose-response curve to determine the IC50 value for your specific cell line. Start with a concentration range well below the expected IC50. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| No Observable Effect on Cell Viability | Inhibitor is inactive or degraded. | Verify the inhibitor's activity with a positive control cell line known to be sensitive to c-Myc inhibition. Ensure proper storage and handling of the compound. |
| Cell line is resistant to c-Myc inhibition. | Confirm c-Myc expression in your cell line. Consider using a higher concentration of the inhibitor or exploring combination therapies. | |
| Insufficient treatment duration. | Extend the treatment duration, ensuring to replenish the inhibitor with fresh media regularly. | |
| Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well/flask. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent inhibitor concentration. | Prepare a master stock of the inhibitor and dilute it freshly for each experiment to ensure consistent dosing. | |
| Development of Drug Resistance Over Time | Upregulation of compensatory pathways. | Investigate potential resistance mechanisms by analyzing changes in gene and protein expression in resistant cells compared to sensitive cells. |
| Selection of a resistant subpopulation of cells. | Consider performing single-cell cloning to isolate and characterize resistant clones. |
Quantitative Data Summary
While specific long-term cytotoxicity data for this compound is not extensively available, the following tables provide a summary of its known potency and representative data for other c-Myc inhibitors to offer a comparative perspective.
Table 1: Potency of this compound
| Compound | Parameter | Value | Reference |
| This compound (compound 67h) | pEC50 | 6.4 | [1][2] |
Table 2: Representative IC50 Values for Other Small Molecule c-Myc Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Assay Duration | Reference |
| 10058-F4 | Rat1a fibroblasts (c-Myc transfected) | 64 | Not Specified | |
| F0909-0073 | HT-29 | 3.21 ± 0.75 | 48 hours | [14] |
| F0909-0360 | HT-29 | 0.209 ± 0.094 | 48 hours | [14] |
| F1021-0686 | HT-29 | 1.54 ± 0.25 | 48 hours | [14] |
| MYCi975 | Breast Cancer Cell Lines | 2.49 - 7.73 | Not Specified | [15] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and duration of treatment.[16] This data should be used as a reference, and it is essential to determine the IC50 for your specific experimental setup.
Experimental Protocols
1. Protocol for Long-Term Cell Culture with this compound
This protocol outlines a general procedure for treating adherent cells with this compound for an extended period.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into new culture vessels at a low density to allow for growth over the treatment period.
-
-
Inhibitor Preparation:
-
Thaw the this compound stock solution and vehicle control.
-
Prepare the desired final concentrations of the inhibitor by diluting the stock solution in fresh, pre-warmed complete culture medium. Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
-
Treatment Initiation:
-
After allowing the cells to adhere overnight, remove the old medium.
-
Add the medium containing the appropriate concentration of this compound or the vehicle control to the respective wells/flasks.
-
-
Long-Term Maintenance:
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
Every 48-72 hours: Aspirate the medium and replace it with fresh medium containing the inhibitor or vehicle. This is critical to maintain the effective concentration of the inhibitor.
-
Passaging: When the cells in the control group reach ~80-90% confluency, passage all treatment groups.
-
Trypsinize and count the cells from each treatment group.
-
Re-seed a consistent number of cells into new culture vessels.
-
Add fresh medium containing the appropriate inhibitor or vehicle concentration.
-
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells for downstream analysis (e.g., Western blot, qRT-PCR, viability assays).
-
2. Protocol for Assessing Cell Viability using MTT Assay
Materials:
-
Cells treated as described in the long-term culture protocol
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with this compound as described above.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. c-Myc Pathway [gentarget.com]
- 6. scbt.com [scbt.com]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Inhibition of c-Myc Overcomes Cytotoxic Drug Resistance in Acute Myeloid Leukemia Cells by Promoting Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
how to handle batch-to-batch variability of c-Myc inhibitor 12
Welcome to the technical support center for c-Myc inhibitor 12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor and troubleshooting potential issues, with a specific focus on handling batch-to-batch variability.
Quick Facts: this compound (Compound 67h)
| Property | Value |
| Synonyms | Compound 67h |
| CAS Number | 3040017-65-7 |
| Molecular Formula | C₂₂H₂₄N₆O |
| Molecular Weight | 388.47 g/mol |
| Potency (pEC₅₀) | 6.4 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule designed to interfere with the activity of the c-Myc oncoprotein. The c-Myc protein is a transcription factor that, upon forming a heterodimer with its partner MAX, binds to E-box sequences in the promoter regions of target genes.[1][2][3] This binding initiates a transcriptional program that drives cell proliferation, growth, and metabolism.[4][5] While the precise binding site of this compound is not fully elucidated in publicly available literature, it is designed to disrupt these downstream effects of c-Myc activation.
Q2: How should I dissolve and store this compound?
A2: For optimal results, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, a solution stored at 4°C and protected from light should be stable. Always refer to the manufacturer's specific recommendations if available.
Q3: I am not seeing the expected effect in my experiments. What could be the reason?
A3: There are several potential reasons for a lack of effect. These can be broadly categorized as issues with the experimental setup or with the inhibitor itself.
-
Experimental System: Ensure that your cell line has a functional c-Myc signaling pathway and that the experimental endpoint is a known downstream consequence of c-Myc activity. The doubling time of your cells and the duration of the treatment are also critical factors.
-
Inhibitor Integrity: The inhibitor may have degraded due to improper storage or handling. More importantly, there could be significant batch-to-batch variability in the purity and potency of the compound. We strongly recommend validating each new batch of the inhibitor upon receipt.
Q4: What is batch-to-batch variability and why is it a concern?
A4: Batch-to-batch variability refers to the differences in the quality and performance of a chemical compound from different production lots. For small molecule inhibitors, this can manifest as variations in purity, the presence of isomers with different activity levels, or the inclusion of impurities that may have off-target effects. This variability can lead to inconsistent and irreproducible experimental results, making it a significant concern in research.
Troubleshooting Guide: Handling Batch-to-Batch Variability
Inconsistent or unexpected results when using a new batch of this compound can be frustrating. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Batch Variability
Caption: A stepwise guide to troubleshooting inconsistent experimental outcomes with a new batch of this compound.
Experimental Protocols: New Batch Validation
To ensure the reliability and reproducibility of your results, it is crucial to validate each new batch of this compound. The following protocols outline a comprehensive validation workflow.
Diagram: Experimental Validation Workflow
Caption: A four-step experimental workflow for the validation of a new batch of this compound.
Protocol 1: Physicochemical and Analytical Validation
1.1. Visual Inspection and Solubility Test:
-
Visually inspect the compound for expected color and consistency.
-
Test the solubility of the compound in DMSO at the desired stock concentration. Note any difficulties in dissolving the compound.
1.2. HPLC-MS Analysis:
-
Objective: To confirm the identity and purity of the compound.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Expected Outcome: The mass spectrum should show a major peak corresponding to the molecular weight of this compound (388.47 g/mol ). The HPLC chromatogram should show a single major peak, and the purity should be assessed by the area under the curve. Compare the purity to the supplier's specifications and previous batches.
-
Protocol 2: In Vitro Functional Validation (Dose-Response Assay)
2.1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the new batch in a c-Myc dependent cancer cell line.
2.2. Materials:
-
c-Myc dependent cancer cell line (e.g., a Burkitt's lymphoma cell line like Ramos or a neuroblastoma line with MYC amplification).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
2.3. Methodology:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (if applicable).
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to use a wide range of concentrations to capture the full dose-response curve (e.g., from 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a duration appropriate to the cell line's doubling time (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Expected Outcome: The calculated IC₅₀ should be consistent with previously validated batches and any available literature data.
Protocol 3: Target Engagement Validation (Western Blot)
3.1. Objective: To confirm that the inhibitor affects the expression of a known downstream target of c-Myc.
3.2. Materials:
-
c-Myc dependent cancer cell line.
-
This compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against a c-Myc target (e.g., Cyclin D1, ODC1) and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
3.3. Methodology:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound at a concentration around the determined IC₅₀ and a higher concentration (e.g., 2x IC₅₀) for a suitable duration (e.g., 24-48 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot.
-
Expected Outcome: A dose-dependent decrease in the expression of the c-Myc target protein should be observed in the inhibitor-treated samples compared to the vehicle control.
c-Myc Signaling Pathway
The c-Myc oncoprotein is a central regulator of cell fate, integrating signals from various pathways to control gene expression.
Diagram: c-Myc Signaling Pathway
Caption: A simplified representation of the c-Myc signaling pathway, highlighting key upstream inputs and downstream cellular processes.
By following these guidelines and protocols, researchers can confidently assess the quality of their this compound and generate reliable, reproducible data.
References
Validation & Comparative
Validating the Specificity of c-Myc Inhibitor 12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein, a transcription factor frequently deregulated in a majority of human cancers, remains a high-value target for therapeutic intervention. However, its intrinsically disordered nature has posed significant challenges to the development of specific inhibitors. This guide provides a comparative analysis of the specificity of a novel c-Myc inhibitor, designated as inhibitor 12 (also known as compound 67h), alongside other well-characterized c-Myc inhibitors: 10058-F4, JQ1, and MYCi975. We present available experimental data, detail the methodologies for key validation assays, and offer visualizations of relevant pathways and workflows to aid researchers in assessing the specificity of these compounds.
Comparative Analysis of c-Myc Inhibitor Specificity
The following table summarizes the available quantitative data for c-Myc inhibitor 12 and its comparators. Direct quantitative comparisons of specificity across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target/Mechanism | Potency | Specificity Data Highlights | Key Validation Assays |
| This compound (compound 67h) | Reduces c-MYC protein levels | pEC50 = 6.4[1] | Data from the primary publication is required for a detailed specificity profile. The reported assay suggests a mechanism of reducing c-Myc protein levels. | Homogeneous Time Resolved Fluorescence (HTRF) assay[2] |
| 10058-F4 | Inhibits c-Myc-Max dimerization[3][4] | IC50 ~64 µM for dimerization inhibition[5] | Specifically disrupts the c-Myc-Max interaction, preventing transactivation of c-Myc target genes.[3] It has been shown to downregulate c-Myc protein expression and arrest the cell cycle in G0/G1 phase.[4][6] | Soft agar colony formation assay, Western Blot for c-Myc and target genes, Cell cycle analysis.[7] |
| JQ1 | BET bromodomain inhibitor (indirect c-Myc inhibition) | IC50 ~77 nM for BRD4(1) | Displaces BRD4 from chromatin, leading to downregulation of c-Myc transcription.[8] Its effects are not exclusive to c-Myc and can impact other genes regulated by BET proteins.[9] | AlphaScreen assay for BRD4 binding, Fluorescence Recovery After Photobleaching (FRAP), Chromatin Immunoprecipitation (ChIP). |
| MYCi975 | Disrupts MYC/MAX interaction, promotes MYC degradation[10][11] | Kd = 2.75 µM for Myc binding[1] | Selectively alters the MYC and MAX cistromes, affecting specific gene programs related to the cell cycle and signal transduction while sparing core transcriptional pathways.[12][13] | In vitro kinase assays, Cellular Thermal Shift Assay (CETSA), Transcriptional profiling (RNA-seq, ChIP-seq).[10][12] |
Experimental Protocols for Specificity Validation
Validating the specificity of a c-Myc inhibitor is crucial to ensure that its biological effects are truly due to the modulation of c-Myc activity and not off-target interactions. Below are detailed protocols for key experiments commonly employed in this validation process.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of an inhibitor to its target protein within a cellular context.[14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the c-Myc inhibitor or vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and precipitation.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Quantify the amount of soluble c-Myc protein remaining at each temperature point using methods like Western blotting or AlphaLISA.[14][15]
-
Analysis: Plot the amount of soluble c-Myc as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Functional Inhibition of c-Myc Activity: MYC Reporter Assay
A MYC reporter assay is used to functionally assess the inhibition of c-Myc's transcriptional activity.[4][16]
Protocol Outline:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing multiple c-Myc binding sites (E-boxes) upstream of a luciferase gene and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of the c-Myc inhibitor.
-
Cell Lysis: Lyse the cells after a defined incubation period.
-
Luciferase Measurement: Measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of c-Myc transcriptional function.
Global Transcriptional Effects: RNA-Sequencing (RNA-seq)
RNA-seq provides a comprehensive view of the inhibitor's impact on the transcriptome, allowing for an assessment of on-target and potential off-target effects.[17]
Protocol Outline:
-
Cell Treatment: Treat cells with the c-Myc inhibitor or vehicle control.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the inhibitor.
-
Compare the differentially expressed genes with known c-Myc target gene signatures to assess on-target activity.
-
Analyze off-target effects by identifying regulated genes that are not known c-Myc targets.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the c-Myc signaling pathway, the experimental workflow for validating inhibitor specificity, and the logical relationship of the validation process.
Caption: c-Myc signaling pathway and points of intervention for various inhibitors.
Caption: Experimental workflow for validating the specificity of a c-Myc inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. revvity.com [revvity.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. usbio.net [usbio.net]
- 17. Kinetic profiling of the c-Myc transcriptome and bioinformatic analysis of repressed gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Myc Inhibitors: 12 vs. 10058-F4 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers. This has made the development of c-Myc inhibitors a significant focus of cancer research. This guide provides a comparative overview of a newer entrant, c-Myc inhibitor 12 (also known as compound 67h), the well-established inhibitor 10058-F4, and other notable inhibitors, presenting key experimental data to aid in research and development decisions.
Overview of c-Myc Inhibition Strategies
Inhibitors of c-Myc can be broadly categorized based on their mechanism of action. Direct inhibitors interfere with the essential interaction between c-Myc and its binding partner, Max, which is necessary for DNA binding and transcriptional activation of target genes. Indirect inhibitors, on the other hand, target upstream or downstream components of the c-Myc signaling pathway.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound, 10058-F4, and the indirect inhibitor JQ1. It is important to note that a direct head-to-head study comparing this compound and 10058-F4 under the same experimental conditions is not yet available in the public domain. The data presented here is compiled from various studies and should be interpreted with this consideration.
| Inhibitor | Type | Target/Mechanism | Cell Line | IC50/EC50 | Citation |
| This compound (compound 67h) | Direct | c-Myc inhibitor | Not Specified | pEC50: 6.4 (EC50: ~0.398 µM) | [1][2][3][4][5][6] |
| 10058-F4 | Direct | Disrupts c-Myc-Max dimerization | SKOV3 (Ovarian Cancer) | 4.4 µM | [7] |
| Hey (Ovarian Cancer) | 3.2 µM | [7] | |||
| REH (Leukemia) | 400 µM | [8] | |||
| Nalm-6 (Leukemia) | 430 µM | [8] | |||
| JQ1 | Indirect | BET bromodomain inhibitor | Ovarian Endometrioid Carcinoma Cell Lines | 0.28 - 10.36 µM | [9] |
| Endometrial Endometrioid Carcinoma Cell Lines | 0.28 - 10.36 µM | [9] | |||
| MCF7 (Breast Cancer) | 1.17 µM | [10] | |||
| T47D (Breast Cancer) | 0.67 µM | [10] | |||
| HL-60 (Leukemia) | Not specified, synergistic with ATRA at 50-100 nM | [10] | |||
| MV4-11 (Leukemia) | Not specified, synergistic with ATRA at 50-100 nM | [10] |
Note on pEC50 to EC50 Conversion: The pEC50 value for this compound is the negative logarithm of its molar EC50 concentration. A pEC50 of 6.4 corresponds to an EC50 of approximately 0.398 µM.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathway of c-Myc and points of intervention for different inhibitor classes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. c-MYC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of c-Myc Inhibitor 12: A Comparison Guide Using c-Myc Null Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the novel c-Myc inhibitor, compound 12 (also known as 67h), by leveraging c-Myc null cell lines. The use of isogenic cell line pairs—wild-type cells expressing c-Myc and their c-Myc knockout (null) counterparts—is the gold standard for confirming that the observed effects of an inhibitor are directly attributable to the modulation of its intended target.
Data Presentation: Comparative Effects of Inhibitor 12
The following table summarizes the expected differential effects of Inhibitor 12 on wild-type versus c-Myc null cell lines. This data is illustrative and should be replaced with experimentally determined values.
| Parameter | Wild-Type (c-Myc +/+) Cells | c-Myc Null (c-Myc -/-) Cells | Expected Outcome Interpretation |
| Cell Viability (IC50) | Low µM range | High µM range or No Effect | A significantly higher IC50 in null cells indicates the inhibitor's effect is c-Myc dependent. |
| c-Myc Protein Levels | Dose-dependent decrease | Not Applicable (no c-Myc protein) | Confirms the absence of the target in the null cell line. |
| Downstream Target Protein Levels (e.g., Cyclin D1, ODC) | Dose-dependent decrease | No significant change | Demonstrates that the inhibitor's effect on downstream pathways is mediated through c-Myc. |
| c-Myc/Max Interaction | Dose-dependent disruption | Not Applicable | Confirms the inhibitor's mechanism of action in wild-type cells. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the c-Myc signaling pathway and the experimental workflow for validating Inhibitor 12.
Caption: The c-Myc signaling pathway and the point of intervention for Inhibitor 12.
Caption: Experimental workflow for validating Inhibitor 12 using c-Myc null cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic or cytostatic effects of Inhibitor 12.
-
Materials:
-
Wild-type and c-Myc null cells
-
96-well cell culture plates
-
Complete culture medium
-
Inhibitor 12 stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed wild-type and c-Myc null cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and resume exponential growth for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of Inhibitor 12 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Inhibitor 12 or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for a predetermined exposure time (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blot Analysis
This technique is used to assess the protein levels of c-Myc and its downstream targets.
-
Materials:
-
Wild-type and c-Myc null cells
-
6-well cell culture plates
-
Inhibitor 12
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-ODC, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed wild-type and c-Myc null cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Inhibitor 12 or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP)
This experiment verifies if Inhibitor 12 disrupts the interaction between c-Myc and its binding partner, Max.
-
Materials:
-
Wild-type cells
-
Inhibitor 12
-
Co-IP lysis buffer
-
Anti-c-Myc or anti-Max antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies for western blotting (anti-c-Myc and anti-Max)
-
-
Protocol:
-
Treat wild-type cells with Inhibitor 12 or vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-Max) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Analyze the eluted proteins by western blotting, probing for the co-immunoprecipitated protein (e.g., c-Myc).
-
By following this guide, researchers can systematically and rigorously validate the on-target effects of c-Myc inhibitor 12, providing crucial data for its further development as a potential therapeutic agent.
comparative analysis of different classes of c-Myc inhibitors
A Comparative Guide to c-Myc Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein, a master transcriptional regulator, is deregulated in over 70% of human cancers, making it one of the most sought-after targets in oncology.[1][2] Its role as a transcription factor, governing essential cellular processes like proliferation, metabolism, and apoptosis, presents a unique challenge for therapeutic intervention.[3][4] Historically deemed "undruggable" due to its intrinsically disordered structure and lack of a defined ligand-binding pocket, recent breakthroughs have led to the development of diverse classes of inhibitors, some of which are now reaching clinical trials.[2][5][6]
This guide provides a comparative analysis of the primary classes of c-Myc inhibitors, presenting key quantitative data, detailed experimental methodologies for their evaluation, and visual diagrams of their mechanisms and the underlying c-Myc signaling pathway.
Classification of c-Myc Inhibitors
c-Myc inhibitors can be broadly categorized into two main groups: direct inhibitors that target the c-Myc protein itself, and indirect inhibitors that modulate its expression, stability, or the activity of its downstream pathways.[7] A third emerging category involves exploiting synthetic lethal interactions.
-
Direct Inhibitors: These molecules are designed to physically interact with c-Myc, primarily to disrupt its essential heterodimerization with its partner protein, Max. This dimerization is a prerequisite for c-Myc to bind to DNA E-box sequences and activate transcription.[8][9]
-
Indirect Inhibitors: This diverse class targets various upstream and downstream components of the c-Myc signaling network. Key strategies include:
-
Transcriptional Inhibition: Primarily through BET bromodomain inhibitors, which prevent the recruitment of transcriptional machinery to the MYC gene promoter.[10][11]
-
Modulating Protein Stability: These agents either inhibit deubiquitinases that stabilize c-Myc or enhance the activity of E3 ligases that target c-Myc for proteasomal degradation.[12] Targeted protein degraders like PROTACs are a promising strategy in this class.[13][14]
-
-
Synthetic Lethal Inhibitors: This approach targets cellular pathways that become essential for survival only in the context of c-Myc overexpression. For example, inhibitors of kinases like CDK1, CDK9, or Aurora Kinase B have shown selective lethality in Myc-driven cancer models.[8]
Quantitative Comparison of c-Myc Inhibitors
The following table summarizes representative compounds from different inhibitor classes, their mechanisms, and reported potency. It is important to note that IC50 values are highly dependent on the cell line and assay conditions used.
| Inhibitor Class | Sub-Class / Mechanism | Example Compound(s) | Target | Reported Potency (IC50 / Kd) | Cellular Effects | Clinical Status (Selected) |
| Direct | Disrupts c-Myc/Max Dimerization | 10058-F4 | c-Myc bHLH-ZIP Domain | IC50: 23–51 µM (HL60 cells)[15] | Proliferation arrest, apoptosis | Preclinical |
| Disrupts c-Myc/Max Dimerization | 10074-G5 | c-Myc bHLH-ZIP Domain | IC50: ~146 µM[16] | Proliferation arrest | Preclinical | |
| Disrupts c-Myc/Max Dimerization | KJ-Pyr-9 | c-Myc bHLH-ZIP Domain | Kd: 6.5 nM[17] | Blocks tumor growth in xenografts | Preclinical | |
| Disrupts c-Myc/Max Dimerization | OMO-103 (Omomyc) | c-Myc/Max Interface | - | Tumor growth stabilization/reduction | Phase I/II trials completed[2][18] | |
| Indirect | BET Bromodomain Inhibition | JQ1 | BRD4 | IC50: ~0.25 µM (MM cells)[16] | Downregulates MYC transcription, cell cycle arrest, senescence[10] | Preclinical (derivatives in clinical trials) |
| mTOR Inhibition | CCI-779 (Temsirolimus) | mTOR | IC50: Nanomolar range (breast cancer cells)[19] | Inhibits MYC protein expression | FDA Approved (for other indications) | |
| Modulating Protein Stability (Degrader) | MTP3 (PROTAC) | c-Myc | DC50: ~10 µM[13] | Induces proteasome-mediated degradation of c-Myc[13] | Preclinical | |
| Synthetic Lethal | CDK9 Inhibition | (Various) | CDK9 | - | Anti-tumorigenic in Myc-driven models | Preclinical/Clinical (various CDK inhibitors) |
| Aurora Kinase A Inhibition | MLN8054, MLN8237 | Aurora Kinase A | - | Promote N-Myc degradation | Preclinical/Clinical |
Visualizing the Landscape of c-Myc Inhibition
The c-Myc Signaling Pathway
The c-Myc oncoprotein is a central hub for various signaling pathways that control cellular growth. Upon activation by mitogenic signals, c-Myc heterodimerizes with Max. This complex then binds to E-box sequences in the promoter regions of target genes, recruiting co-activators like BET proteins to drive the transcription of genes involved in cell cycle progression, metabolism, and ribosome biogenesis, while repressing genes involved in apoptosis.
Caption: The c-Myc signaling pathway, from upstream activation to downstream cellular effects.
Mechanisms of c-Myc Inhibitor Classes
Different classes of inhibitors target the c-Myc pathway at distinct points. Direct inhibitors prevent the formation of the active c-Myc/Max complex. Indirect inhibitors can either block the transcription of the MYC gene itself (e.g., BET inhibitors) or promote the degradation of the c-Myc protein.
Caption: Points of intervention for major classes of c-Myc inhibitors in the pathway.
General Experimental Workflow for Inhibitor Evaluation
Evaluating a potential c-Myc inhibitor involves a multi-step process, beginning with biochemical assays to confirm target engagement, followed by cell-based assays to determine cellular effects, and culminating in in-vivo studies to assess therapeutic efficacy.
Caption: A streamlined workflow for the discovery and validation of novel c-Myc inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in the evaluation of c-Myc inhibitors.
c-Myc/Max Protein-Protein Interaction (PPI) Assay (NanoBRET™)
This protocol assesses the ability of a compound to disrupt the c-Myc/Max interaction within living cells.[20][21]
-
Principle: This proximity-based assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor fused to c-Myc and a HaloTag® acceptor fused to Max. When the proteins interact, energy is transferred from the donor to a fluorescent ligand on the acceptor, generating a BRET signal. Inhibitors that disrupt the interaction will reduce this signal.[9][21]
-
Methodology:
-
Cell Transfection: Co-transfect host cells (e.g., HEK293) with plasmids encoding cMyc-NanoLuc® and MAX-HaloTag® fusion proteins.[21]
-
Cell Plating: After 20-24 hours, replate the transfected cells into 96- or 384-well assay plates.
-
Compound Treatment: Add test compounds at various concentrations to the appropriate wells. Include a no-ligand control (negative control for BRET) and a vehicle control (positive control).
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells except the no-ligand controls and incubate.
-
Substrate Addition & Measurement: Add NanoBRET™ Nano-Glo® Substrate. Immediately measure luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).[21]
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by subtracting the ratio of the no-ligand control from the experimental samples. Plot the corrected ratio against compound concentration to determine the IC50 value.[21]
-
Cell Viability / Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is often reduced by effective c-Myc inhibitors.[22]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells to form an insoluble purple formazan product.[22][23] The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 10⁴–10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.[24]
-
Compound Treatment: Treat cells with serial dilutions of the c-Myc inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a SDS-HCl solution) to each well to dissolve the purple formazan crystals.[23][24]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]
-
Data Analysis: Subtract the background absorbance from a blank well. Plot the percentage of cell viability relative to the vehicle-treated control against the log of the inhibitor concentration to calculate the IC50 value.
-
Target Engagement & Expression Assay (Western Blot)
Western blotting is used to quantify the levels of c-Myc and related pathway proteins to confirm that an inhibitor affects its intended target.
-
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect and quantify target proteins.
-
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-25 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (or other targets like p-c-Myc, Cyclin D1, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[25]
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
c-Myc Target Gene Binding Assay (Chromatin Immunoprecipitation - ChIP)
ChIP is used to determine if a c-Myc inhibitor prevents the c-Myc/Max complex from binding to the E-box DNA sequences of its target genes.[26][27]
-
Principle: Proteins that are cross-linked to DNA in intact cells are immunoprecipitated using a protein-specific antibody. The associated DNA is then purified and analyzed by qPCR or sequencing to identify the protein's binding sites.
-
Methodology:
-
Cross-linking: Treat cells with the inhibitor. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium for 15 minutes. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody against c-Myc or a negative control IgG.[28]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.[26]
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the DNA using silica columns or phenol-chloroform extraction.
-
Analysis: Use quantitative PCR (qPCR) with primers for known c-Myc target gene promoters (e.g., CCND2, ODC1) to quantify the amount of immunoprecipitated DNA. A reduction in signal in inhibitor-treated samples indicates reduced c-Myc binding.
-
References
- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 3. scbt.com [scbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 6. MYC in cancer: from undruggable target to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 9. mybio.ie [mybio.ie]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo quantification and perturbation of Myc-Max interactions and the impact on oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 19. mdpi.com [mdpi.com]
- 20. NanoBRET™ cMyc/MAX Interaction Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. resources.novusbio.com [resources.novusbio.com]
- 26. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chromatin immunoprecipitation assays for Myc and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chromatin immunoprecipitation assays [bio-protocol.org]
A Head-to-Head Showdown: Unraveling the Efficacy of c-Myc Inhibitors MYCi361 and 10058-F4
For researchers, scientists, and drug development professionals, the quest for effective c-Myc inhibitors is a critical frontier in oncology. This guide provides a comprehensive, data-driven comparison of two prominent c-Myc inhibitors, MYCi361 and 10058-F4, offering insights into their mechanisms of action, in vitro efficacy, and the experimental frameworks used to evaluate them.
The c-Myc oncogene is a master regulator of cellular proliferation, metabolism, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers.[1] Consequently, the development of small molecules that can effectively inhibit c-Myc function is of paramount therapeutic interest. This guide focuses on a comparative analysis of MYCi361, a newer generation inhibitor with a dual mechanism of action, and 10058-F4, one of the first-in-class small molecules designed to disrupt the c-Myc/Max protein-protein interaction.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following tables summarize the key quantitative data for MYCi361 and 10058-F4, compiled from various studies. It is important to note that these values were generated in different experiments and a direct, side-by-side study has not been published.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | MYCi361 | 10058-F4 | Source(s) |
| Binding Affinity (Kd) | 3.2 μM (for MYC) | Not consistently reported | [2][3] |
| IC50 (Prostate Cancer) | MycCaP: 2.9 μM, LNCaP: 1.4 μM, PC3: 1.6 μM | DU-145: ~30-50 μM | [3][4] |
| IC50 (Leukemia) | MV4-11: 2.6 μM | REH: 400 μM, Nalm-6: 430 μM | [3][5] |
| IC50 (Lymphoma) | HL-60: 5.0 μM, P493-6: 2.1 μM | HL-60: 49.0 μM | [3][4] |
| IC50 (Neuroblastoma) | SK-N-B2: 4.9 μM | Not reported | [3] |
| IC50 (Ovarian Cancer) | Not reported | SKOV3: 4.4 μM, Hey: 3.2 μM | [6] |
Table 2: Mechanistic and In Vivo Profile
| Feature | MYCi361 | 10058-F4 | Source(s) |
| Primary Mechanism | Disrupts MYC/MAX dimerization & enhances MYC degradation | Disrupts c-Myc/Max dimerization | [2][5][7] |
| In Vivo Efficacy | Suppresses tumor growth in mice | No significant inhibition of tumor growth in mice | [3][7] |
| Pharmacokinetics | Favorable, with a longer half-life | Rapid metabolism and low tumor concentration | [3][7] |
Delving into the Mechanisms of Action
The divergence in efficacy between MYCi361 and 10058-F4 can be largely attributed to their distinct mechanisms of action at the molecular level.
MYCi361 exhibits a dual-pronged attack on c-Myc. Firstly, it directly engages with MYC, leading to the disruption of the c-Myc/Max heterodimer, which is essential for its transcriptional activity.[2] Secondly, and perhaps more critically for its enhanced potency, MYCi361 promotes the phosphorylation of MYC at threonine-58, which subsequently leads to its proteasome-mediated degradation.[1][8]
10058-F4 , as a pioneering c-Myc inhibitor, primarily functions by preventing the dimerization of c-Myc with its obligate partner Max.[5][7] This disruption abrogates the ability of the complex to bind to E-box sequences in the promoters of target genes, thereby inhibiting their transcription.[7] However, its therapeutic potential has been hampered by its rapid metabolism and poor pharmacokinetic profile in vivo.[7]
The c-Myc Signaling Pathway: A Target Landscape
The c-Myc protein is a central node in a complex signaling network that governs cell fate. Understanding this pathway is crucial for appreciating the points of intervention for inhibitors like MYCi361 and 10058-F4.
Experimental Protocols: A Guide to Evaluation
The following sections detail the generalized experimental protocols for key assays used to characterize c-Myc inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., MYCi361 or 10058-F4) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the c-Myc inhibitor at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Target Engagement: Co-Immunoprecipitation (Co-IP)
This technique is used to determine if the inhibitor disrupts the interaction between c-Myc and Max within the cell.
-
Cell Lysis: Treat cells with the inhibitor or vehicle control, then lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Max (or c-Myc) overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both c-Myc and Max to detect the co-immunoprecipitated protein. A reduced amount of co-precipitated c-Myc in the inhibitor-treated sample indicates disruption of the interaction.
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of c-Myc Inhibitors: Validating the Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a vast majority of human cancers, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a defined enzymatic pocket has historically rendered it "undruggable." This guide provides a comparative analysis of representative small-molecule c-Myc inhibitors, focusing on validating their therapeutic window through preclinical efficacy and toxicity data. We will compare a potent and selective direct inhibitor, MYCMI-6 , with the well-characterized indirect BET inhibitor, JQ1 , and another direct inhibitor, 10058-F4 , to highlight different therapeutic strategies and their outcomes.
Data Presentation: Comparative Efficacy and Toxicity
The therapeutic window of a drug is the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. For c-Myc inhibitors, this is a critical parameter, as c-Myc also plays a role in the proliferation of normal tissues. The following table summarizes key preclinical data for MYCMI-6, JQ1, and 10058-F4 to facilitate a direct comparison of their potential therapeutic windows.
| Parameter | MYCMI-6 (Direct Inhibitor) | JQ1 (Indirect Inhibitor) | 10058-F4 (Direct Inhibitor) |
| Mechanism of Action | Prevents c-Myc-Max dimerization.[1][2] | Inhibits BET bromodomain proteins (e.g., BRD4), leading to downregulation of c-Myc transcription.[3] | Prevents c-Myc-Max dimerization.[4][5] |
| In Vitro Efficacy (IC50/GI50) | 0.3 µM to >10 µM in breast cancer cell lines[1]; as low as 0.5 µM in neuroblastoma and Burkitt's lymphoma.[6][7] | Wide range of IC50s (200 nM–5 µM) in various cancer cell lines.[8] | 16–100 µM in primary ovarian cancer cells[9]; ~400 µM in some leukemia cell lines.[5] |
| In Vivo Efficacy | Reduced tumor growth in a neuroblastoma xenograft model (20 mg/kg, i.p. daily).[6] | Suppressed tumor growth in an endometrial cancer xenograft model (50 mg/kg, i.p.)[10] and a Burkitt's lymphoma model (25 mg/kg).[11] | No significant antitumor activity in prostate cancer xenograft models (20 or 30 mg/kg, i.v.) due to rapid metabolism.[4][12] |
| Reported Toxicity | Well-tolerated in mice with no severe side effects at efficacious doses.[6] Not cytotoxic to primary normal human fibroblasts at concentrations that were lethal to MYC-dependent tumor cells.[6] | No obvious toxicity on hematopoietic function in an endometrial cancer model.[13] However, reports of toxicity in neuronal derivatives of human stem cells suggest potential for neurotoxicity.[14] | No significant toxicity observed in mice at 25 mg/kg daily for 5 days.[9] The lack of in vivo efficacy at tested doses makes it difficult to assess the therapeutic window. |
| Pharmacokinetics | Data not readily available in reviewed sources. | Demonstrates in vivo efficacy, suggesting a more favorable pharmacokinetic profile than 10058-F4. | Rapidly metabolized with a short terminal half-life (~1 hour) and low tumor concentrations in mice.[4][12] |
Signaling Pathway and Inhibitor Intervention Points
The diagram below illustrates the c-Myc signaling pathway and the distinct points of intervention for direct and indirect inhibitors. Direct inhibitors, such as MYCMI-6 and 10058-F4, aim to prevent the crucial dimerization of c-Myc with its partner Max. In contrast, indirect inhibitors like JQ1 act upstream by targeting proteins like BRD4 that are essential for the transcription of the MYC gene itself.
Caption: c-Myc signaling pathway and points of inhibitor action.
Experimental Workflow for Therapeutic Window Validation
Determining the therapeutic window of a c-Myc inhibitor requires a systematic approach involving both in vitro and in vivo studies. The following diagram outlines a general experimental workflow.
Caption: Experimental workflow for therapeutic window validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the validation of a c-Myc inhibitor's therapeutic window.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][15] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the c-Myc inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl and isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect exposed PS.[4][14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the c-Myc inhibitor as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases 3 and 7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9][12]
Protocol:
-
Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well (in a 1:1 ratio with the cell culture medium).[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[9]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy and systemic toxicity of a c-Myc inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the c-Myc inhibitor (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume (typically using calipers) at regular intervals.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
This guide provides a framework for the comparative evaluation of c-Myc inhibitors. The selection of a promising clinical candidate will depend on a careful balance of potent on-target efficacy and a wide therapeutic window, ensuring minimal toxicity to normal tissues.
References
- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 2. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. bosterbio.com [bosterbio.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. scispace.com [scispace.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide: Unveiling the Advantages of a c-Myc Inhibitor Over Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is a tantalizing target for cancer therapy. Its dysregulation is a hallmark of numerous human cancers, making the effective inhibition of its function a critical goal in oncology research. Two primary strategies have emerged to silence c-Myc: small molecule inhibitors and genetic knockdown technologies like siRNA. This guide provides an in-depth comparison of a well-characterized c-Myc inhibitor, 10058-F4, and siRNA-mediated knockdown, offering a comprehensive assessment of their respective advantages based on experimental data.
Mechanism of Action: A Tale of Two Strategies
c-Myc Inhibitor 10058-F4 is a small molecule that directly targets the c-Myc protein. It functions by preventing the crucial protein-protein interaction between c-Myc and its obligate binding partner, Max.[1] This heterodimerization is essential for c-Myc to bind to E-box sequences in the promoter regions of its target genes and activate their transcription. By disrupting the c-Myc/Max complex, 10058-F4 effectively abrogates the transcriptional activity of c-Myc, leading to the downregulation of genes involved in cell cycle progression and proliferation, and the induction of apoptosis.[1][2]
Genetic Knockdown via siRNA operates at the post-transcriptional level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules designed to be complementary to the messenger RNA (mRNA) of the target gene, in this case, c-myc.[3] Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and cleave the complementary c-myc mRNA. This targeted degradation of the mRNA prevents its translation into the c-Myc protein, thereby "knocking down" its expression.[3][4]
Quantitative Comparison of Efficacy
To provide a clear and objective comparison, the following tables summarize quantitative data from studies evaluating the effects of the c-Myc inhibitor 10058-F4 and c-Myc siRNA on key cellular processes.
Table 1: Inhibition of Cell Viability
| Treatment | Cell Line | Concentration/Dose | Incubation Time | % Inhibition of Cell Viability | Citation |
| c-Myc Inhibitor 10058-F4 | HepG2 | 50 µM | 48 hours | ~50% | [5] |
| SKOV3 | 50 µM | 48 hours | ~60% | [6] | |
| PC-3 | 88 µM (IC50) | 72 hours | 50% | [7] | |
| c-Myc siRNA | PC-3 | 100 nM | 72 hours | ~80% reduction in proliferating cells | [8] |
| HT-29 | Not Specified | 48 hours | Significant Inhibition | [3] | |
| Colo 320 | 10 µM | 48 hours | ~65% reduction in colony formation | [9] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Apoptotic Effect | Citation |
| c-Myc Inhibitor 10058-F4 | AML cells | Not Specified | Not Specified | Induction of apoptosis via mitochondrial pathway | [10] |
| HepG2 | Not Specified | Extended treatment | Induction of apoptosis | [5] | |
| Ovarian Cancer Cells | Not Specified | Not Specified | Induction of apoptosis | [11] | |
| c-Myc siRNA | HT-29 | Not Specified | Not Specified | Induction of apoptosis | [3] |
| DAOY Medulloblastoma | Not Specified | 72 hours | Reduced chemo-sensitivity by decreasing apoptosis | [12] | |
| OSCC (ORL-136T) | Not Specified | Not Specified | Upregulation of caspase-3, inducing apoptosis | [13] |
Table 3: Downregulation of c-Myc and Target Gene Expression
| Treatment | Cell Line | Concentration/Dose | Target Gene | Fold Change/Effect | Citation |
| c-Myc Inhibitor 10058-F4 | LNCaP | 50-200 µM | c-Myc protein | Dose-dependent decrease | [14] |
| Ovarian Cancer Cells | Not Specified | FOXO target genes (p15, p21, p27) | Upregulation | [11] | |
| AML cells | Not Specified | p21, p27 | Upregulation | [10] | |
| c-Myc siRNA | PC-3 | 100 nM | c-myc mRNA | Dose-dependent reduction | [8] |
| Medulloblastoma Cells | Not Specified | c-MYC mRNA | Down-regulation to 6-65% of control | [12] | |
| OSCC (ORL-136T) | Not Specified | c-MYC mRNA | 21.2-fold downregulation | [13] |
Key Advantages of c-Myc Inhibitor 10058-F4
While both approaches effectively inhibit c-Myc function, small molecule inhibitors like 10058-F4 offer several distinct advantages over genetic knockdown for therapeutic and research applications.
-
Reversibility and Temporal Control: The action of a small molecule inhibitor is typically reversible.[15] Upon removal of the compound, the protein-protein interaction can be restored, allowing for precise temporal control over c-Myc inhibition. This is a significant advantage in studying the dynamic roles of c-Myc and in therapeutic settings where transient inhibition may be desired to minimize side effects. In contrast, siRNA-mediated knockdown is generally more prolonged, and reversing the effect requires waiting for the siRNA to be diluted or degraded and for new mRNA and protein to be synthesized.[15]
-
Speed of Action: Small molecule inhibitors can act rapidly, often within minutes to hours, as they directly target the existing protein pool.[15] Genetic knockdown, on the other hand, has a delayed onset of action. It requires the degradation of existing mRNA and the subsequent turnover of the target protein, which can take 24 to 72 hours or longer to achieve maximal effect.[16]
-
Dose-Dependent and Tunable Inhibition: The level of inhibition with a small molecule can be finely tuned by adjusting its concentration, allowing for the study of dose-dependent effects on cellular processes. This provides a level of control that is more difficult to achieve with siRNA, where the extent of knockdown can be more variable and less easily modulated.
-
Ease of Use and Scalability: Applying a small molecule inhibitor to cell culture is a straightforward process of adding the compound to the media. This method is highly scalable for high-throughput screening applications. Transfection of siRNA, however, is a more complex and often less efficient process that requires optimization of reagents and protocols for different cell types.
-
Potential for In Vivo Applications: Small molecule inhibitors, with appropriate pharmacokinetic properties, can be developed into orally bioavailable drugs for systemic administration in vivo.[7] While in vivo delivery of siRNA has made significant strides with nanoparticle formulations, challenges related to stability, delivery to target tissues, and potential immunogenicity remain.[4]
Considerations for Off-Target Effects
Both methodologies are susceptible to off-target effects. Small molecule inhibitors can sometimes bind to other proteins with similar structural motifs.[15] Similarly, siRNAs can have "miRNA-like" off-target effects by binding to and repressing the translation of unintended mRNAs with partial complementarity.[17] Careful validation and the use of multiple, distinct siRNAs or inhibitors are crucial to confirm the specificity of the observed phenotypes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the c-Myc inhibitor or transfect with c-Myc siRNA and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis for c-Myc Protein Levels
Principle: This technique is used to detect and quantify the amount of a specific protein in a complex mixture of proteins.
Protocol:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Normalize the c-Myc protein levels to a loading control such as GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR) for c-Myc Target Gene Expression
Principle: This technique measures the amount of a specific mRNA transcript in a sample in real-time, allowing for the quantification of gene expression levels.
Protocol:
-
Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Set up the qPCR reaction by mixing the cDNA template with a SYBR Green or TaqMan qPCR master mix and primers specific for the c-Myc target gene of interest (e.g., CCND2, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the c-Myc signaling pathway, the experimental workflow for comparing the inhibitor and knockdown, and the logical advantages of the small molecule inhibitor.
Caption: The c-Myc signaling pathway, a central regulator of cell fate.
Caption: Experimental workflow for comparing c-Myc inhibitor and siRNA.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The knockdown of c-myc expression by RNAi inhibits cell proliferation in human colon cancer HT-29 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoter-specific transcriptional interference and c-myc gene silencing by siRNAs in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA directed against c-Myc inhibits proliferation and downregulates human telomerase reverse transcriptase in human colon cancer Colo 320 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes [pubmed.ncbi.nlm.nih.gov]
- 12. RNA interference-mediated c-MYC inhibition prevents cell growth and decreases sensitivity to radio- and chemotherapy in childhood medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmcmed.org [ijmcmed.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling c-Myc inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and use of c-Myc inhibitor 12. The following guidelines are designed to ensure the safe implementation of this compound in a laboratory setting and provide a framework for operational and disposal plans.
Compound Identification and Properties
This compound, also known as compound 67h, is a potent inhibitor of the c-Myc protein.[1][2] The c-Myc oncoprotein is a transcription factor that is frequently dysregulated in a wide variety of human cancers, playing a key role in cell proliferation, growth, and metabolism. Inhibitors of c-Myc, such as this compound, are being investigated as potential cancer therapeutics. The primary mechanism of action for many c-Myc inhibitors is the disruption of the interaction between c-Myc and its obligate binding partner, Max.[3]
| Property | Value | Source |
| Compound Name | This compound (compound 67h) | MedchemExpress[2] |
| Molecular Formula | C22H24N6O | MedchemExpress[2] |
| Molecular Weight | 388.47 g/mol | MedchemExpress[2] |
| CAS Number | 3040017-65-7 | MedchemExpress[2] |
| Potency (pEC50) | 6.4 | Immunomart[1] |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol[4] |
| Shipping | Shipped with blue ice or at ambient temperature. | TargetMol[4] |
Hazard Identification and Safety Precautions
A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following safety information is based on a closely related c-Myc inhibitor, 10058-F4, and general guidelines for handling potentially hazardous research compounds. It is imperative to handle this compound with the assumption that it is a hazardous substance.
GHS Hazard Classification (based on 10058-F4):
-
Pictogram:
-
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of aerosolization or handling larger quantities, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer. |
Operational Plans: Handling and Storage
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the recommended storage temperatures to ensure compound stability: -20°C for the solid powder and -80°C for stock solutions.[4]
Preparation of Stock Solutions
A general protocol for preparing stock solutions of similar c-Myc inhibitors can be adapted for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under a chemical fume hood, carefully weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex briefly to ensure complete dissolution. Gentle warming may be required for some compounds, but always check the manufacturer's recommendations.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing the inhibitor should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the in vitro efficacy of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line known to have dysregulated c-Myc expression (e.g., HL-60, a human promyelocytic leukemia cell line).
Materials:
-
HL-60 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HL-60 cells to a logarithmic growth phase.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (using MTT as an example):
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
c-Myc Signaling Pathway and Inhibitor Action
The c-Myc oncoprotein is a transcription factor that regulates the expression of numerous genes involved in critical cellular processes.[3] To become transcriptionally active, c-Myc must form a heterodimer with Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, leading to the transcription of genes that promote cell cycle progression, cell growth, and metabolism.
c-Myc inhibitors, such as this compound, are designed to interfere with this process. By binding to c-Myc, they can prevent its dimerization with Max, thereby inhibiting the transcriptional activation of its target genes. This ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells that are dependent on c-Myc for their survival.
Caption: The c-Myc signaling pathway and the mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
